1,8-Dihydroxy-3-methylnaphthalene
Description
Properties
IUPAC Name |
3-methylnaphthalene-1,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-5-8-3-2-4-9(12)11(8)10(13)6-7/h2-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXVWCKFBLVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dihydroxy-3-methylnaphthalene, also known as 3-methylnaphthalene-1,8-diol, is a naphthol derivative with the molecular formula C₁₁H₁₀O₂. This compound is of interest to researchers in various fields, including natural product chemistry and drug discovery, due to its structural similarity to biologically active naphthalenediols. It has been reported to occur in plants such as Diospyros mollis. Furthermore, the core structure, 1,8-dihydroxynaphthalene, is a key precursor in the biosynthesis of DHN-melanin in various fungi, suggesting potential biological relevance for its derivatives.[1]
This technical guide provides a summary of the known chemical and physical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited availability of experimental data for this specific compound, computed properties are provided, and experimental data for the parent compound, 1,8-dihydroxynaphthalene, are included for reference.
Chemical and Physical Properties
The chemical properties of this compound have been primarily characterized through computational methods. These theoretical values provide essential information for modeling and predictive studies.
Computed Chemical Properties
The following table summarizes the computed chemical properties for this compound, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| IUPAC Name | 3-methylnaphthalene-1,8-diol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 174.068079557 | PubChem[1] |
| Monoisotopic Mass | 174.068079557 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 181 | PubChem[1] |
Experimental Physical Properties of 1,8-Dihydroxynaphthalene (Parent Compound)
| Property | Value | Source |
| Melting Point | 125-129 °C | ChemBK[2] |
| Boiling Point | 338 °C | ChemBK[2] |
| Solubility | Low solubility in water; soluble in organic solvents. | ChemBK[2] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of aromatic compounds like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Replicates: The measurement is repeated at least twice to ensure accuracy and reproducibility.
Determination of Solubility
Solubility is a fundamental property that influences a compound's behavior in various applications, including drug formulation and biological assays.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.
-
Sample Preparation: A precisely weighed amount of the compound (e.g., 1 mg) is placed into a vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution. The sample is then left to equilibrate, often at a controlled temperature.
-
Observation and Quantification: The solubility can be determined qualitatively by visual inspection (soluble or insoluble). For quantitative analysis, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenolic compounds like this compound, the pKa values of the hydroxyl groups are important for understanding their ionization state at different pH levels.
Methodology (UV-Vis Spectrophotometry):
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with a range of known pH values are also prepared.
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values. The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The wavelength(s) at which the absorbance of the protonated and deprotonated forms of the compound differ significantly is identified. The absorbance at this wavelength is plotted against the pH.
-
pKa Calculation: The pKa can be determined from the resulting titration curve. The pH at which the absorbance is halfway between the minimum and maximum absorbance corresponds to the pKa of the compound. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.
Biological Context: DHN-Melanin Synthesis Pathway
1,8-Dihydroxynaphthalene is a key precursor in the synthesis of 1,8-dihydroxynaphthalene (DHN)-melanin, a pigment found in many fungi that plays a role in virulence and protection against environmental stress. The biosynthesis pathway involves a series of enzymatic reactions starting from acetyl-CoA and malonyl-CoA. While the direct involvement of this compound in this pathway is not established, its structural similarity to the precursor suggests it could potentially interact with or modulate the enzymes involved.
The diagram below illustrates the key steps in the DHN-melanin synthesis pathway.
Caption: The DHN-melanin biosynthesis pathway.
General Experimental Workflow
For novel compounds like this compound where biological activity is yet to be fully elucidated, a systematic experimental workflow is crucial. The following diagram outlines a general approach for the characterization of a synthesized or isolated compound.
References
3-methylnaphthalene-1,8-diol CAS number and safety data
Technical Guide on 3-methylnaphthalene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
While a specific CAS (Chemical Abstracts Service) number for 3-methylnaphthalene-1,8-diol has not been identified in the conducted search, its chemical identity is established through its IUPAC name and other identifiers.[1] The compound is a derivative of naphthalene, belonging to the class of naphthols.[1]
Table 1: Identifiers for 3-methylnaphthalene-1,8-diol [1]
| Identifier Type | Value |
| IUPAC Name | 3-methylnaphthalene-1,8-diol |
| Synonyms | 1,8-Dihydroxy-3-methylnaphthalene |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| InChI | InChI=1S/C11H10O2/c1-7-5-8-3-2-4-9(12)11(8)10(13)6-7/h2-6,12-13H,1H3 |
| InChIKey | MXAXVWCKFBLVSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CC=C2)O)C(=C1)O |
For comparative purposes, the physical and chemical properties of related naphthalene derivatives are summarized below.
Table 2: Physicochemical Properties of Related Naphthalene Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Methylnaphthalene | 90-12-0 | C₁₁H₁₀ | 142.20 | -22 | 240-243 |
| 2,3-Naphthalenediol | 92-44-4 | C₁₀H₈O₂ | 160.17 | Not Available | Not Available |
| 1,3-Naphthalenediol | 132-86-5 | C₁₀H₈O₂ | 160.17 | 123 - 126 | Not Available |
| Menadione (2-Methyl-1,4-naphthoquinone) | 58-27-5 | C₁₁H₈O₂ | 172.18 | 105 - 107 | Not Available |
Safety and Hazard Information
No specific Safety Data Sheet (SDS) for 3-methylnaphthalene-1,8-diol was found. The following table summarizes the known hazards of structurally similar compounds to provide an indication of potential risks. Researchers must handle 3-methylnaphthalene-1,8-diol with extreme caution, assuming it may share hazards with these related substances.
Table 3: Comparative Hazard Information of Related Naphthalene Compounds
| Compound | GHS Hazard Statements | Precautionary Statements (selected) |
| 1-Methylnaphthalene | H227 (Combustible liquid), H302 (Harmful if swallowed), H304 (May be fatal if swallowed and enters airways), H411 (Toxic to aquatic life with long lasting effects).[2][3] | P210, P264, P270, P273, P280, P301 + P310, P331.[2] |
| 1,3-Naphthalenediol | Causes skin irritation, Causes serious eye irritation.[4] | P264, P280, P302 + P352, P305 + P351 + P338.[4] |
| 2,3-Naphthalenediol | Not explicitly stated in snippets. General handling precautions for chemicals apply. | P261, P280, P305 + P351 + P338.[5] |
General First Aid Measures for Related Compounds:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[2][4][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][4][5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Experimental Protocols and Methodologies
A comprehensive search of scientific literature did not yield any specific experimental protocols for the synthesis, isolation, or biological evaluation of 3-methylnaphthalene-1,8-diol. While PubChem indicates that this compound has been reported in Diospyros mollis, the isolation protocols were not found in the reviewed resources.[1]
Research on the synthesis of other naphthalene derivatives is available, but no direct or analogous methods for 3-methylnaphthalene-1,8-diol have been detailed.
Signaling Pathways and Biological Activity
There is currently no available information in the searched literature regarding the involvement of 3-methylnaphthalene-1,8-diol in any biological signaling pathways, nor are there studies detailing its biological activity. Toxicological profiles available are for naphthalene and its more common methylated derivatives, which primarily discuss metabolic pathways involving ring oxidation and side-chain oxidation, but do not specifically mention 3-methylnaphthalene-1,8-diol.[6]
Visualizations
As no specific experimental workflows or signaling pathways for 3-methylnaphthalene-1,8-diol were identified, the following diagram illustrates the structural relationships between the target compound and the related molecules for which safety and property data have been presented.
Caption: Structural relationships between the target compound and its parent/related molecules.
References
An In-depth Technical Guide to the Natural Sources and Isolation of 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dihydroxy-3-methylnaphthalene is a naturally occurring naphthalene derivative that has garnered interest within the scientific community due to its role as a key biosynthetic precursor and its potential biological activities. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its biochemical context. The information is tailored for professionals in research, and drug development, offering the foundational knowledge required for further investigation and application of this compound.
Natural Sources
This compound and its close derivatives are found in both the fungal and plant kingdoms.
Fungal Sources
The most well-documented role of this compound is as a crucial intermediate in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin in a wide array of fungi, particularly within the phylum Ascomycota.[1][2] DHN-melanin is a dark pigment that provides structural integrity to fungal cell walls and offers protection against various environmental stressors, including UV radiation, extreme temperatures, and oxidative stress.[1]
Fungi known to produce DHN-melanin, and therefore contain this compound as a precursor, include:
-
Aspergillus species (e.g., Aspergillus fumigatus)[3]
-
Halophilic black yeasts such as Hortaea werneckii, Phaeotheca triangularis, and Trimmatostroma salinum[2]
-
Plant pathogenic fungi like Colletotrichum fructicola and Metarhizium robertsii[3][4]
-
Endophytic fungi, for instance, Daldinia eschscholtzii[5]
Plant Sources
Derivatives of this compound have been isolated from various plant species. Notably, the genus Rumex (family Polygonaceae) is a recognized source of such compounds. For example, a related compound, musizin (2-acetyl-1,8-dihydroxy-3-methylnaphthalene), has been identified in Rumex japonicus Houtt.[6] Furthermore, Diospyros mollis has been reported to contain this compound.[7]
Biosynthesis of this compound in Fungi
In fungi, this compound is synthesized via the polyketide pathway as a precursor to DHN-melanin. The biosynthesis begins with acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic reactions to form the naphthalene skeleton.[1]
Isolation of Naphthalene Derivatives from Natural Sources
General Experimental Workflow
The isolation process typically involves extraction of the plant or fungal material with a suitable solvent, followed by fractionation and purification using various chromatographic techniques.
Detailed Experimental Protocol (Adapted from Rumex dentatus study)
The following protocol details the isolation of a naphthalene glucoside from the roots of Rumex dentatus. This can serve as a foundational method for isolating this compound from similar plant sources.
4.2.1 Extraction
-
Air-dry the roots of the plant material at room temperature.
-
Pulverize the dried roots into a coarse powder.
-
Extract the powdered material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
4.2.2 Fractionation
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate each fraction by evaporating the solvent under reduced pressure.
4.2.3 Purification
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).
4.2.4 Structure Elucidation The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and connectivity of the molecule.
Quantitative Data
The following table summarizes the types of quantitative data that should be recorded during the isolation process, with example values adapted from the isolation of related compounds.
| Parameter | Description | Example Value |
| Starting Material | Dry weight of the plant or fungal material. | 5 kg |
| Crude Extract Yield | Weight of the extract after solvent evaporation. | 500 g |
| Fraction Yield | Weight of each fraction after partitioning. | Ethyl Acetate: 150 g |
| Pure Compound Yield | Weight of the final isolated pure compound. | 20 mg |
| Purity | Determined by HPLC or NMR. | >95% |
Potential Biological Activities and Future Directions
While research on the specific biological activities of this compound is still emerging, its role as a precursor to DHN-melanin suggests its involvement in pathways related to stress resistance in fungi. The broader class of naphthalene derivatives from natural sources has been shown to possess a range of bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Future research should focus on:
-
Developing optimized and scalable protocols for the isolation of this compound from high-yielding natural sources.
-
Screening the compound for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.
-
Investigating its potential as a lead compound for the development of new therapeutic agents.
This guide provides a solid foundation for researchers and professionals to understand and work with this compound. The provided methodologies and biosynthetic context are intended to facilitate further exploration and application of this interesting natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of genus Diospyros: From phytochemistry to clinical applications—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. smujo.id [smujo.id]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and biological activities of compounds from Rumex vesicarius L. and their use as a component of a synbiotic preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1,8-Dihydroxy-3-methylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dihydroxy-3-methylnaphthalene, a derivative of the naphthalenediol class of compounds, holds potential interest for various scientific and pharmaceutical applications. A thorough understanding of its structural and spectroscopic properties is fundamental for its identification, characterization, and potential use in drug development and other research endeavors. This technical guide provides a summary of the available spectroscopic data for this compound and its parent compound, 1,8-dihydroxynaphthalene. Due to the limited availability of direct experimental data for the title compound, this document combines predicted data with experimental data from closely related structures to offer a comprehensive analytical overview. Additionally, generalized experimental protocols for spectroscopic analysis are presented to guide researchers in their own characterization efforts.
Chemical Structure and Properties
IUPAC Name: 3-methylnaphthalene-1,8-diol Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.19 g/mol Monoisotopic Mass: 174.0681 Da[1]
Spectroscopic Data
A comprehensive search of available scientific literature and databases reveals a scarcity of experimentally determined spectroscopic data for this compound. The following sections present a combination of predicted data for the target molecule and experimental data for the closely related parent compound, 1,8-dihydroxynaphthalene, to serve as a reference.
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 175.0754 |
| [M+Na]⁺ | 197.0573 |
| [M-H]⁻ | 173.0608 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not available in the public domain. However, the analysis of related compounds can provide valuable insights into the expected chemical shifts. A study on the ¹H NMR spectra of dihydroxy-substituted naphthalenes in superacids included 1,8-dihydroxynaphthalene, indicating that protonation occurs at the C4 position.[2] Another study focused on the complete ¹H and ¹³C NMR spectral assignments of adamantyl and di-adamantyl derivatives of various dihydroxynaphthalenes, including 1,8-dihydroxynaphthalenes.[3] These studies suggest that detailed NMR analysis of this class of compounds is feasible and can provide unambiguous structural information.
Infrared (IR) Spectroscopy
Specific experimental IR spectra for this compound have not been identified. For reference, the IR spectrum of the parent compound, 1,8-dihydroxynaphthalene, would be expected to show characteristic absorption bands for the hydroxyl (-OH) and aromatic C-H and C=C bonds. The introduction of a methyl group in this compound would introduce additional C-H stretching and bending vibrations.
Experimental Protocols
The following are generalized protocols for obtaining the key spectroscopic data for a synthesized organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides a foundational understanding based on predicted data and experimental findings for its parent compound. The provided generalized protocols and workflow offer a clear path for researchers to obtain and interpret the necessary spectroscopic data for this and other novel compounds. Such characterization is a critical step in advancing research and development in medicinal chemistry and materials science.
References
- 1. This compound | C11H10O2 | CID 443778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1,8-Dihydroxy-3-methylnaphthalene, a key consideration for its application in research and pharmaceutical development. Due to a lack of readily available quantitative solubility data in public literature, this document provides a comprehensive framework for determining the solubility of this compound. It includes detailed experimental protocols, a discussion of relevant analytical techniques, and the theoretical principles governing the solubility of aromatic compounds. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound in various solvents.
Introduction
This compound is a naphthol derivative with a molecular structure that suggests potential for a range of intermolecular interactions, influencing its solubility in different solvent systems. An understanding of its solubility is critical for a variety of applications, including reaction chemistry, formulation development, and assessing its environmental fate. This guide provides a foundational understanding of the principles governing its solubility and offers detailed methodologies for its empirical determination.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[1][2] The process is a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[3] Key factors influencing the solubility of an organic compound like this compound include:
-
"Like Dissolves Like": The principle that substances with similar polarity tend to be soluble in each other. This compound possesses both polar hydroxyl (-OH) groups capable of hydrogen bonding and a nonpolar naphthalene ring system. This amphiphilic nature suggests it will have some degree of solubility in a range of solvents.
-
Solvent Polarity: Polar solvents (e.g., water, ethanol) are likely to interact favorably with the hydroxyl groups, while nonpolar solvents (e.g., hexane, toluene) will interact with the naphthalene backbone.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic (requires heat).[4][5]
-
pH (for aqueous solutions): The hydroxyl groups of this compound are weakly acidic. In basic aqueous solutions, these groups can deprotonate to form phenoxide ions, which are significantly more water-soluble.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible scientific literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Water | 25 | e.g., HPLC | ||
| e.g., Ethanol | 25 | e.g., UV-Vis | ||
| e.g., Acetone | 25 | e.g., HPLC | ||
| e.g., Dichloromethane | 25 | e.g., Gravimetric | ||
| e.g., Toluene | 25 | e.g., Gravimetric | ||
| e.g., Hexane | 25 | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]
4.1. Objective:
To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
4.2. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.3. Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[9]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking the dilution factor into account.
4.4. Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of soluble compounds.[10] A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a straightforward method for quantification. A calibration curve (absorbance vs. concentration) must be generated according to the Beer-Lambert law.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask method of solubility determination.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While specific solubility data for this compound is sparse in the literature, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine its solubility in various solvents. The shake-flask method, coupled with appropriate analytical techniques like HPLC or UV-Vis spectroscopy, offers a robust approach to generating reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in drug development and other scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility [chem.fsu.edu]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 1,8-Dihydroxy-3-methylnaphthalene: A Technical Guide
An In-depth Examination of the Biological Activities and Mechanisms of a Promising Naphthoquinone Compound for Researchers and Drug Development Professionals.
Introduction
1,8-Dihydroxy-3-methylnaphthalene, also known as musizin or 3-methylnaphthalene-1,8-diol, is a naturally occurring naphthoquinone that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its demonstrated antibacterial properties. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visualizations of associated biological pathways and workflows. While the primary focus of existing research has been on its antibacterial effects, this guide will also touch upon the broader context of naphthalene derivatives' biological activities to inform future research directions.
Antibacterial Activity
The most well-documented biological activity of this compound is its potent antibacterial action against a range of pathogenic bacteria. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, in some cases exhibiting more pronounced activity than standard antibiotics.
Quantitative Antibacterial Data
The efficacy of this compound as an antibacterial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available MIC data.
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Klebsiella pneumoniae | Negative | 125[1] |
| Bacillus cereus | Positive | 250[1] |
| Staphylococcus aureus | Positive | 250[1] |
| Streptococcus faecalis | Positive | 250[1] |
| Escherichia coli | Negative | 500[1] |
| Pseudomonas aeruginosa | Negative | 1000[1] |
Proposed Mechanism of Antibacterial Action
In silico molecular docking studies suggest that this compound exerts its antibacterial effect by inhibiting bacterial growth.[1][2] This is achieved through significant interactions with key bacterial proteins that are essential for survival and replication. The proposed mechanism involves the binding of musizin to the active sites of these proteins, leading to their inhibition and ultimately, the cessation of bacterial growth.
The following diagram illustrates the proposed interaction of this compound with its bacterial protein targets.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial activity.
Antibacterial Susceptibility Testing: Disc Diffusion Method
This method is used for preliminary screening of antibacterial activity.
Protocol:
-
Bacterial pathogens are cultured in a suitable broth medium.
-
A standardized inoculum of each bacterial suspension is uniformly spread onto the surface of Mueller-Hinton agar plates.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 1 and 2.5 mg/disc).[1]
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
Standard antibiotic discs (e.g., streptomycin 25 µ g/disc , gentamycin 50 µ g/disc ) are used as positive controls, and a disc with the solvent (e.g., 10% DMSO) serves as a negative control.[1]
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
The following workflow diagram illustrates the disc diffusion assay.
Determination of Minimum Inhibitory Concentration (MIC): Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth within a 96-well microtiter plate. Concentrations typically range from 1000 to 15.62 µg/mL.[1]
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive control wells containing standard antibiotics (streptomycin and gentamycin) and a negative control well with the solvent (DMSO) are included.[1]
-
The microtiter plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
To confirm the viability of the bacteria, 5 µL of the broth from wells showing no growth is subcultured onto plain Mueller-Hinton agar plates and incubated for another 24 hours.[1]
The workflow for the MIC determination is depicted below.
Other Potential Biological Activities: Avenues for Future Research
While the antibacterial properties of this compound are the most thoroughly investigated, the broader class of naphthalene and naphthoquinone derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. However, at present, there is a notable lack of specific published data on these activities for this compound itself.
Potential Anti-inflammatory and Anticancer Signaling Pathways
Based on the known activities of structurally related compounds, future research into the potential anti-inflammatory and anticancer effects of this compound could investigate its influence on key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the regulation of inflammation and cell proliferation, and their modulation is a common mechanism of action for many bioactive compounds.
The following diagram provides a simplified overview of the NF-κB and MAPK signaling pathways, which could be potential targets for this compound.
Conclusion
This compound (musizin) has demonstrated significant potential as an antibacterial agent, with a clear mechanism of action proposed through the inhibition of essential bacterial proteins. The detailed experimental protocols provided in this guide offer a foundation for further research and validation of its antibacterial efficacy. While its anti-inflammatory and anticancer activities remain largely unexplored, the known biological effects of related compounds suggest that these are promising areas for future investigation. A deeper understanding of its interactions with key signaling pathways, such as NF-κB and MAPK, could unlock the full therapeutic potential of this intriguing natural product. Further preclinical studies are warranted to fully elucidate the pharmacological profile of this compound and its potential for development into a novel therapeutic agent.
References
A Comprehensive Technical Guide to the Thermochemical Properties of 3-Methylnaphthalene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the thermochemical properties of 3-methylnaphthalene-1,8-diol. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comprehensive analysis of structurally similar compounds, including naphthalene, methylnaphthalenes, and naphthalenediols. Furthermore, it outlines the established experimental protocols for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. This guide also features visualizations of a conceptual signaling pathway and a typical experimental workflow, offering a broader context for the importance of such thermochemical data in scientific research and drug development.
Introduction
Thermochemical Data of Related Naphthalene Derivatives
To approximate the thermochemical properties of 3-methylnaphthalene-1,8-diol, it is instructive to review the experimentally determined data for naphthalene, methylnaphthalenes, and naphthalenediols. The following tables summarize key thermochemical values for these compounds.
Table 1: Enthalpy of Formation and Combustion of Naphthalene and its Derivatives
| Compound | Formula | State | Enthalpy of Formation (ΔfH°) (kJ/mol) | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Reference |
| Naphthalene | C₁₀H₈ | solid | 78.53 | -5157 | [1] |
| 1-Methylnaphthalene | C₁₁H₁₀ | liquid | 56.3 | -5779.3 | [2][3] |
| 2-Methylnaphthalene | C₁₁H₁₀ | solid | 44.9 | -5767.9 | [2][4] |
| 2,3-Naphthalenediol | C₁₀H₈O₂ | solid | - | -4874.1 | [5] |
Table 2: Heat Capacity and Entropy of Naphthalene and its Derivatives
| Compound | Formula | State | Heat Capacity (Cp) (J/mol·K) | Standard Entropy (S°) (J/mol·K) | Reference |
| Naphthalene | C₁₀H₈ | solid | 165.48 (at 294.68 K) | 167.4 (at 298.15 K) | [6] |
| 1-Methylnaphthalene | C₁₁H₁₀ | liquid | 224.2 (at 298.15 K) | 247.9 (at 298.15 K) | [7] |
| 2-Methylnaphthalene | C₁₁H₁₀ | solid | - | 224.7 (at 298.15 K) | [7] |
Note: The state (solid, liquid, or gas) at which the property was measured is indicated. Values are for standard conditions (298.15 K and 1 bar) unless otherwise specified.
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the methodologies for measuring the enthalpy of formation, heat capacity, and entropy.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). The latter is measured using a bomb calorimeter.
Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under high pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
Experimental Workflow:
-
Sample Preparation: A pellet of the solid sample (approximately 1 gram) is prepared using a pellet press.[8]
-
Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with the wire in contact with the sample.[8][9]
-
Oxygen Charging: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[9]
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's bucket. The temperature of the water is monitored.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.[9]
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise.[10]
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11][12][13]
Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[11] The heat capacity is proportional to this difference in heat flow.
Experimental Protocol (ASTM E1269): [14]
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Measurement: A run is performed with a standard material of known heat capacity, typically sapphire, in the sample pan.
-
Sample Measurement: A final run is performed with the sample of interest in the sample pan.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow data from the three runs at a given temperature.[14]
Determination of Entropy via Adiabatic Calorimetry
The standard entropy of a substance is determined by measuring its heat capacity from near absolute zero to the desired temperature and integrating. Adiabatic calorimetry is a precise method for these low-temperature heat capacity measurements.
Principle: In an adiabatic calorimeter, the sample is thermally isolated from its surroundings.[15] A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. This allows for the calculation of the heat capacity at that temperature.
Experimental Procedure:
-
Sample Loading: A known mass of the sample is sealed in a sample container within the calorimeter.
-
Cooling: The calorimeter is cooled to a very low temperature, often using liquid helium.
-
Heating and Measurement: A series of small, known amounts of electrical energy are supplied to the sample. The temperature is allowed to equilibrate after each energy input, and the temperature rise is recorded.
-
Data Analysis: The heat capacity is calculated for each temperature step. The data is then used to calculate the entropy by integrating C_p/T from 0 K to the desired temperature, accounting for the entropies of any phase transitions.[16]
Mandatory Visualizations
Conceptual Signaling Pathway
While the specific biological activities of 3-methylnaphthalene-1,8-diol are not extensively documented, many natural and synthetic naphthalene derivatives are known to interact with cellular signaling pathways.[17] The following diagram illustrates a conceptual model of how a naphthalene derivative could modulate a generic signaling cascade, which is often a target in drug development.[18][19]
Caption: Conceptual signaling pathway modulated by a naphthalene derivative.
Experimental Workflow for Thermochemical Characterization
The following diagram outlines a typical workflow for the synthesis and thermochemical characterization of a new chemical entity like 3-methylnaphthalene-1,8-diol.
Caption: Experimental workflow for compound characterization.
Conclusion
This technical guide has provided a framework for understanding the thermochemical properties of 3-methylnaphthalene-1,8-diol by leveraging data from analogous compounds and detailing the requisite experimental methodologies. The presented data on naphthalene and its derivatives offer a valuable point of comparison for theoretical estimations and future experimental work on 3-methylnaphthalene-1,8-diol. The outlined protocols for bomb calorimetry, differential scanning calorimetry, and adiabatic calorimetry serve as a practical reference for researchers aiming to perform these measurements. The conceptual diagrams of a signaling pathway and an experimental workflow further contextualize the importance of such fundamental chemical data within the broader fields of chemical research and drug development. Further experimental investigation is warranted to determine the precise thermochemical properties of 3-methylnaphthalene-1,8-diol.
References
- 1. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Naphthalene, 1-methyl- [webbook.nist.gov]
- 4. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Naphthalenediol [webbook.nist.gov]
- 6. Naphthalene [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.williams.edu [web.williams.edu]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 13. mt.com [mt.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. fauske.com [fauske.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 1,8-Dihydroxy-3-methylnaphthalene Crystal Structure: A Review of Available Data
This guide synthesizes the available information on related compounds to provide a predictive overview and outlines the experimental protocols typically employed for such structural determinations.
Predicted Crystallographic Properties
Based on the analysis of 1,8-Dihydroxynaphthalene, the parent compound of 1,8-Dihydroxy-3-methylnaphthalene, some predictions can be made about the crystal structure of the methylated analogue. The crystal structure of 1,8-Dihydroxynaphthalene is known to be a monoclinic system with the space group P21/n.[1] It is plausible that this compound would crystallize in a similar system. The molecular packing is expected to be significantly influenced by intra- and intermolecular hydrogen bonds.[1]
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a compound like this compound typically involves the following key experimental stages:
-
Synthesis and Purification: The compound must first be synthesized and purified to a high degree. Various synthetic routes for naphthalene derivatives have been described in the literature.[2][3]
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion techniques. The choice of solvent is critical and is determined empirically.
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[4][5][6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
The logical workflow for determining the crystal structure is illustrated in the following diagram:
Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by non-covalent interactions. Key interactions would include:
-
Hydrogen Bonding: The two hydroxyl groups are prime candidates for forming strong intermolecular hydrogen bonds, which would likely play a crucial role in the overall crystal packing.[7]
-
π-π Stacking: The aromatic naphthalene core allows for π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.[8][9]
-
Van der Waals Forces: These forces will also contribute to the overall stability of the crystal structure.
A diagram illustrating these potential interactions is provided below:
References
- 1. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Unveiling the Past: The Discovery of 1,8-Dihydroxy-3-methylnaphthalene
A deep dive into the historical context of the discovery of 1,8-Dihydroxy-3-methylnaphthalene reveals its origins deeply rooted in the phytochemical exploration of the Southeast Asian plant, Diospyros mollis. Initially identified as a key structural component of other complex natural products, its formal isolation and characterization as a distinct chemical entity emerged from dedicated studies on the plant's rich chemical arsenal, particularly in the latter half of the 20th century.
Primarily known for its traditional use as a natural anthelmintic and for dyeing fabrics, Diospyros mollis, commonly known as Makleua, attracted scientific attention for its bioactive constituents. The journey to the discovery of this compound is intertwined with the structural elucidation of more complex dimeric naphthoquinones, such as diospyrol.
Further solidifying the presence of this core structure, a 2017 study by Suwama et al. led to the isolation and characterization of new glycosidic forms, named makluosides C-E, from the leaves and branches of Diospyros mollis. These molecules are comprised of a this compound aglycone attached to a sugar moiety. The isolation of these glycosides provided definitive proof of the natural occurrence of the this compound skeleton within the plant.
While the precise first publication detailing the isolation of the free diol remains to be definitively pinpointed in this review, the collective body of research points to its discovery as a natural product stemming from the systematic investigation of Diospyros mollis by Thai and Japanese researchers. Its identification was a crucial step in understanding the biosynthesis of more complex and biologically active naphthoquinones in this medicinally important plant.
Quantitative Data from Isolation Studies
The following table summarizes key quantitative data from representative studies on the isolation of this compound derivatives from Diospyros mollis. It is important to note that early publications on the initial discovery of the free aglycone were not available for this review, and the data presented here is from more recent studies on its glycosidic forms.
| Compound Name | Plant Part | Extraction Solvent | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) | Reference |
| Makluoside C | Leaves and Branches | Methanol | Not Reported | Amorphous | -5.8 (in MeOH) | Suwama et al., 2017 |
| Makluoside D | Leaves and Branches | Methanol | Not Reported | Amorphous | -15.2 (in MeOH) | Suwama et al., 2017 |
| Makluoside E | Leaves and Branches | Methanol | Not Reported | Amorphous | +10.3 (in MeOH) | Suwama et al., 2017 |
Experimental Protocols
The methodologies employed in the isolation and characterization of this compound and its derivatives have evolved with advancements in analytical chemistry. The following protocols are based on the work of Jintasirikul and Thebtaranonth (1996) for the extraction of related compounds and Suwama et al. (2017) for the isolation of its glycosides.
General Extraction and Isolation of Naphthalene Derivatives from Diospyros mollis Heartwood
This protocol is adapted from the 1996 study by Jintasirikul and Thebtaranonth, which laid the groundwork for understanding the naphthalene-based constituents of the plant.
-
Plant Material Preparation: The black heartwood of Diospyros mollis is ground into a fine powder.
-
Solvent Extraction: The powdered heartwood (1 kg) is soaked in methylene chloride (5 L) at room temperature for seven days. This process is repeated twice.
-
Concentration: The combined methylene chloride extracts are filtered and evaporated to dryness under reduced pressure to yield a crude black gum.
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. A gradient elution is employed, starting with 50% methylene chloride in hexane and gradually increasing the polarity to pure methylene chloride.
-
Fraction Purification: The collected fractions are further purified using silica gel quick column chromatography with an eluent of 40% methylene chloride in hexane.
-
Crystallization: The purified fractions are crystallized to yield the individual naphthalene derivatives.
Isolation of this compound Glycosides (Makluosides)
This protocol is based on the 2017 study by Suwama et al. that successfully isolated glycosides of the target compound.
-
Extraction: Dried and powdered leaves and branches of Diospyros mollis are extracted with methanol.
-
Solvent Partitioning: The methanol extract is concentrated and then partitioned between ethyl acetate and water. The aqueous layer is further partitioned with n-butanol.
-
Initial Chromatography: The n-butanol-soluble fraction is subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of methanol in water.
-
Further Separation: The fractions containing the target glycosides are further purified by a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilyl) column.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Logical Relationships in the Discovery Process
The discovery of this compound was not a singular event but rather a logical progression of phytochemical investigation. The following diagram illustrates the key relationships in this process.
As research into the traditional medicinal properties of Diospyros mollis intensified, scientific inquiry naturally led to the isolation of its most abundant and complex bioactive compounds. The structural complexity of these dimers pointed towards a simpler, repeating monomeric unit. This hypothesis guided researchers to specifically search for and eventually isolate this compound, a discovery that was later corroborated by the independent isolation of its glycosidic forms. This progression highlights a classic pathway in natural product chemistry, moving from traditional knowledge to the identification of complex molecules and then to the fundamental building blocks that underpin their existence.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed protocol for the synthesis of 1,8-Dihydroxy-3-methylnaphthalene. Due to the absence of a specific, published synthetic procedure for this compound in the reviewed scientific literature, the following protocol is based on established principles of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of the parent compound, 1,8-dihydroxynaphthalene. This protocol is intended to serve as a foundational methodology for researchers to develop a specific synthesis in the laboratory.
Introduction
This compound is a derivative of 1,8-dihydroxynaphthalene, a molecule of interest in various fields, including the study of melanin biosynthesis and as a building block in the synthesis of more complex organic molecules. The introduction of a methyl group to the naphthalene core can significantly alter its chemical and biological properties, making its targeted synthesis a valuable endeavor for structure-activity relationship studies in drug development and materials science. The protocol herein describes a plausible route for the regioselective methylation of 1,8-dihydroxynaphthalene.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The proposed synthesis involves the direct methylation of 1,8-dihydroxynaphthalene using a suitable methylating agent and a mild Lewis acid catalyst. The two hydroxyl groups on the naphthalene ring are strongly activating and ortho-, para-directing. The 3-position is ortho to the 1-hydroxyl group, making it a potential site for electrophilic substitution. Careful selection of a mild Lewis acid and controlled reaction conditions are crucial to prevent polysubstitution and polymerization, which are common side reactions with highly activated aromatic substrates.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. Please note that the reaction yield is an estimate based on similar Friedel-Crafts alkylations of activated aromatic compounds and will require experimental optimization.
| Parameter | Value | Notes |
| Starting Material | 1,8-Dihydroxynaphthalene | Commercially available. |
| Methylating Agent | Methyl Iodide (CH₃I) | - |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | A mild Lewis acid to control reactivity. |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, non-protic solvent. |
| **Molar Ratio (Substrate:CH₃I:ZnCl₂) ** | 1 : 1.1 : 1.2 | Slight excess of reagents to drive the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | To be carefully controlled. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Estimated Yield | 40-50% | Hypothetical, requires optimization. |
Experimental Protocol
Materials and Reagents:
-
1,8-Dihydroxynaphthalene
-
Methyl Iodide
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,8-dihydroxynaphthalene (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the starting material under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Catalyst and Reagent:
-
Carefully add anhydrous zinc chloride (1.2 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the methyl iodide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to isolate this compound.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Purifying Crude 1,8-Dihydroxy-3-methylnaphthalene: A Guide to Application and Protocols
This comprehensive guide provides detailed application notes and protocols for the purification of crude 1,8-Dihydroxy-3-methylnaphthalene, a member of the naphthol family. These methods are designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. The following sections detail various purification techniques, including recrystallization, column chromatography, sublimation, and adsorptive purification.
Overview of Purification Strategies
The selection of an appropriate purification technique depends on the nature and quantity of impurities present in the crude this compound, as well as the desired final purity and scale of the operation. The techniques covered in this document range from classical, straightforward methods to more advanced procedures for achieving high-purity standards.
Recrystallization
Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
Experimental Protocol
-
Solvent Selection :
-
Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely. Add the solvent in small portions while the flask is heated on a hot plate.
-
-
Decolorization (Optional) :
-
If the solution is colored due to impurities, add a small amount of activated charcoal (approximately 1-2% by weight of the solute) to the hot solution.
-
Boil the solution with the charcoal for a few minutes.
-
-
Hot Filtration :
-
If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid particles.
-
-
Crystallization :
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase.
Experimental Protocol
-
Stationary and Mobile Phase Selection :
-
For moderately polar compounds like dihydroxynaphthalenes, silica gel is a common stationary phase.
-
The mobile phase (eluent) is a solvent or a mixture of solvents. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC).
-
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution :
-
Begin passing the eluent through the column. Start with a low polarity solvent mixture and gradually increase the polarity (gradient elution) to move the compounds down the column.
-
-
Fraction Collection :
-
Collect the eluting solvent in a series of fractions.
-
Monitor the composition of the fractions using TLC.
-
-
Isolation :
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Sublimation
Sublimation is a process where a solid transitions directly into a gas phase without passing through a liquid phase. This technique is particularly useful for non-volatile solids that can be heated under vacuum. Naphthalene and its derivatives are known to sublime.[1][2][3] A method for purifying 1,5-dihydroxynaphthalene by sublimation to achieve a purity of over 99.5% has been reported.[4]
Experimental Protocol
-
Apparatus Setup :
-
Use a sublimation apparatus which typically consists of an outer vessel to hold the crude material and a cold finger (a condenser) placed in the center.
-
-
Sample Placement :
-
Place the crude this compound at the bottom of the sublimation apparatus.
-
-
Sublimation Process :
-
Connect the apparatus to a high-vacuum pump.
-
Once a high vacuum is achieved, begin to heat the outer vessel gently. The temperature should be high enough to cause sublimation but below the melting point to avoid melting. The sublimation point of naphthalene is around 80°C.[1]
-
Simultaneously, circulate a coolant (e.g., cold water) through the cold finger.
-
-
Deposition :
-
The gaseous this compound will travel to the cold finger and deposit as pure crystals on its surface.
-
-
Recovery :
-
After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Gently break the vacuum.
-
Carefully scrape the purified crystals from the cold finger.
-
Adsorptive Purification with Neutral Alumina
This method is effective for removing specific impurities, such as sulfur compounds, which can act as soft particles and hinder filtration processes.[5][6]
Experimental Protocol
-
Dissolution :
-
Adsorbent Addition :
-
Add neutral alumina to the solution. A suggested amount is 5 parts by mass of alumina per 100 parts by mass of the dihydroxynaphthalene.[6]
-
-
Stirring :
-
Stir the mixture at a temperature between 0 and 150°C for at least 0.1 hours.[6]
-
-
Filtration :
-
Solvent Removal :
-
Remove the solvent from the filtrate, for instance by using a rotary evaporator, to yield the purified dihydroxynaphthalene.
-
Data Summary
| Purification Technique | Typical Purity | Expected Yield | Scale | Notes |
| Recrystallization | >98% | 60-90% | Lab to Pilot | Highly dependent on solvent choice and impurity profile. |
| Column Chromatography | >99% | 50-80% | Lab | Excellent for removing closely related impurities. |
| Sublimation | >99.5% | 40-70% | Lab to Small Pilot | Effective for non-volatile impurities; can result in lower yields. |
| Adsorptive Purification | Variable | >90% | Lab to Industrial | Primarily for removing specific types of impurities like sulfur compounds. |
Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct small-scale trials to optimize conditions for their specific sample and desired purity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. ck12.org [ck12.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Applications of 1,8-Dihydroxy-3-methylnaphthalene in Materials Science: Application Notes and Protocols
Disclaimer: Direct literature on the applications of 1,8-Dihydroxy-3-methylnaphthalene in materials science is limited. The following application notes and protocols are based on the known applications of the closely related parent compound, 1,8-dihydroxynaphthalene. The presence of the methyl group at the 3-position is anticipated to modify properties such as solubility, reactivity, and the final characteristics of the resulting materials. These protocols should be regarded as a starting point for research and development with this compound.
Introduction
This compound is a derivative of 1,8-dihydroxynaphthalene, a versatile building block in materials science. The introduction of a methyl group onto the naphthalene core can influence the molecule's properties in several ways beneficial for material applications:
-
Enhanced Solubility: The methyl group can increase the solubility of the monomer and resulting polymers in organic solvents, facilitating solution-based processing and characterization.
-
Modified Intermolecular Interactions: The steric hindrance and electronic effects of the methyl group can alter the packing of molecules in the solid state and the intermolecular forces, potentially leading to materials with different mechanical and thermal properties.
-
Tunable Electronic Properties: As an electron-donating group, the methyl substituent can subtly modify the electronic energy levels of the naphthalene system, which could be advantageous in the design of organic electronic materials.
This document outlines potential applications of this compound in the synthesis of high-performance polymers and functional melanin-like materials, complete with detailed experimental protocols and expected material properties.
Application Note 1: Monomer for High-Performance Poly(ether imide)s
Overview: Poly(ether imide)s are a class of advanced polymers renowned for their high thermal stability, excellent mechanical strength, and chemical resistance.[1] this compound can serve as a precursor to novel bis(ether anhydride) monomers. The subsequent polymerization of these monomers with aromatic diamines can yield poly(ether imide)s with potentially improved processability due to enhanced solubility, while retaining high performance characteristics.
Experimental Protocol: Two-Step Synthesis of Poly(ether imide)
Part A: Synthesis of Bis(4-nitrophthalonitrile) Ether Monomer
-
Materials: this compound, 4-nitrophthalonitrile, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: a. To a 250 mL three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap, add this compound (10 mmol), potassium carbonate (22 mmol), and DMF (100 mL). b. Heat the mixture to 80°C and stir for 1 hour under a nitrogen atmosphere to form the potassium salt. c. Add 4-nitrophthalonitrile (20 mmol) to the reaction mixture. d. Raise the temperature to 120°C and maintain for 8-12 hours, monitoring the reaction by thin-layer chromatography (TLC). e. After cooling to room temperature, pour the reaction mixture into 500 mL of a 1:1 mixture of ice and water to precipitate the crude product. f. Filter the precipitate, wash thoroughly with deionized water and then with ethanol. g. Dry the solid product under vacuum at 60°C. Purify by recrystallization from a suitable solvent (e.g., acetonitrile).
Part B: Synthesis and Imidization of the Poly(ether imide)
-
Materials: Synthesized bis(4-phthalonitrile) ether monomer, an aromatic diamine (e.g., 4,4'-oxydianiline - ODA), m-cresol, isoquinoline.
-
Procedure: a. In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve the purified monomer (5 mmol) and an equimolar amount of the aromatic diamine (5 mmol) in m-cresol (20 mL). b. Add a catalytic amount of isoquinoline (0.5 mL). c. Heat the mixture to 180-200°C and stir for 6-8 hours. The polymerization progress can be monitored by the increase in viscosity of the solution. d. Cool the viscous solution and precipitate the polymer by pouring it into 300 mL of methanol. e. Filter the fibrous polymer, wash extensively with methanol, and dry in a vacuum oven at 100°C for 24 hours.
Data Presentation: Expected Properties
The properties of the resulting poly(ether imide) can be compared to those derived from unsubstituted dihydroxynaphthalenes.
| Property | Expected Value | Characterization Method |
| Glass Transition Temperature (Tg) | 220 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N₂ | Thermogravimetric Analysis (TGA) |
| Inherent Viscosity | 0.5 - 1.2 dL/g | Ubbelohde Viscometer |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, m-cresol) | Solubility Tests |
Visualization: Polymer Synthesis Workflow
Caption: Workflow for the synthesis of poly(ether imide)s.
Application Note 2: Precursor for Functional Melanin-Like Materials
Overview: 1,8-dihydroxynaphthalene is a key precursor in the biosynthesis of fungal melanins and can be used to create synthetic melanin-like materials through oxidative polymerization.[2][3] These materials are of interest for their broad-spectrum UV-Vis absorption, antioxidant properties, and biocompatibility. This compound is a promising candidate for producing novel melanin-like polymers with tailored properties. The methyl group may influence the polymerization kinetics and the final morphology and electronic structure of the material.
Experimental Protocol: Synthesis of Melanin-Like Nanoparticles
-
Materials: this compound, ammonium hydroxide (NH₄OH), ethanol, deionized water.
-
Procedure: a. Prepare a solution of this compound (50 mg) in ethanol (25 mL). b. In a separate flask, prepare a mixture of deionized water (100 mL) and ammonium hydroxide (1 mL). c. Vigorously stir the water/ammonium hydroxide mixture and add the ethanolic solution of this compound dropwise. d. The solution will gradually turn from colorless to dark brown/black over several hours. e. Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring. f. The resulting melanin-like nanoparticles can be purified by centrifugation (e.g., 10,000 rpm for 20 minutes), followed by washing with deionized water and ethanol several times. g. Dry the purified nanoparticles in a vacuum oven at 50°C.
Data Presentation: Expected Properties
| Property | Expected Result | Characterization Method |
| Particle Size | 50 - 300 nm | Dynamic Light Scattering (DLS) |
| Morphology | Spherical nanoparticles | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) |
| UV-Vis Absorption | Broad, featureless absorption increasing towards the UV | UV-Vis Spectroscopy |
| Free Radical Scavenging | Positive result in DPPH assay | DPPH Radical Scavenging Assay |
Visualization: Logical Pathway of Melanin Formation
Caption: Pathway for melanin-like nanoparticle formation.
References
- 1. Synthesis and properties of poly (ether imide)s derived from dihydroxynaphthalenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,8-Dihydroxynaphthalene as a Ligand in Coordination Chemistry
A Note to the Researcher: Extensive literature searches did not yield specific data on the use of 1,8-dihydroxy-3-methylnaphthalene as a ligand in coordination chemistry. However, its parent compound, 1,8-dihydroxynaphthalene , is a well-characterized ligand. The protocols and data presented herein are based on studies of 1,8-dihydroxynaphthalene. The presence of a methyl group at the 3-position in this compound is anticipated to introduce minor steric and electronic effects but the fundamental coordination chemistry is expected to be analogous.
Introduction
1,8-Dihydroxynaphthalene is a versatile bidentate O,O'-donor ligand. The two hydroxyl groups are positioned to form a stable six-membered chelate ring upon coordination to a metal or metalloid center. This ligand is of particular interest in the formation of robust complexes and has been effectively utilized in supramolecular chemistry, particularly in the self-assembly of host-guest systems. Its derivatives have also been explored for the synthesis of metal complexes with potential applications in catalysis and materials science.
Application Notes
The primary application of 1,8-dihydroxynaphthalene in recent literature is in the construction of Lewis acid-base adducts, particularly with boronic acids. These systems are noted for their hydrolytic stability compared to catechol-based analogues. The resulting boronic esters can then be used to form more complex supramolecular structures.
Key Features:
-
Bidentate Chelation: Forms stable six-membered rings with metal/metalloid centers.
-
Hydrolytic Stability: Complexes, particularly boronic esters, exhibit greater stability in the presence of water compared to similar catechol-based systems.[1]
-
Supramolecular Assembly: Serves as a rigid building block for the construction of complex architectures like molecular tweezers and host-guest systems.[1][2][3]
-
π-π Stacking Interactions: The naphthalene backbone can participate in π-π stacking, which can be a significant factor in the formation and stabilization of supramolecular assemblies.[2][3]
Quantitative Data
The following table summarizes selected bond lengths for a representative complex formed between 1,8-dihydroxynaphthalene, 1,3-phenylene diboronic acid, and 4,4'-bipyridine, as determined by single-crystal X-ray diffraction.[2]
| Bond | Atom 1 | Atom 2 | Length (Å) |
| B-O | B1 | O1 | 1.454(2) |
| B-O | B1 | O2 | 1.458(2) |
| B-O | B2 | O3 | 1.451(2) |
| B-O | B2 | O4 | 1.457(2) |
| B-N | B1 | N1 | 1.672(2) |
| B-N | B2 | N2 | 1.678(2) |
| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O-B-O | O1 | B1 | O2 | 114.9(1) |
| O-B-N | O1 | B1 | N1 | 105.6(1) |
| O-B-N | O2 | B1 | N1 | 105.3(1) |
| O-B-O | O3 | B2 | O4 | 114.9(1) |
| O-B-N | O3 | B2 | N2 | 105.1(1) |
| O-B-N | O4 | B2 | N2 | 105.9(1) |
Experimental Protocols
Synthesis of a Self-Assembled H-Shaped Lewis Acid-Base Adduct
This protocol is adapted from the synthesis of H-shaped Lewis acid-base adducts using 1,8-dihydroxynaphthalene, an aryl boronic acid, and 4,4'-bipyridine.[2]
Materials:
-
1,8-Dihydroxynaphthalene
-
3,4,5-Trifluorophenyl boronic acid
-
4,4'-Bipyridine
-
Acetone (anhydrous)
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 1,8-dihydroxynaphthalene (2.0 mmol), 3,4,5-trifluorophenyl boronic acid (2.0 mmol), and 4,4'-bipyridine (1.0 mmol).
-
Add anhydrous acetone (20 mL) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
During this time, a crystalline precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetone.
-
Dry the product under vacuum to yield the final H-shaped adduct.
Characterization:
The resulting product can be characterized by:
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm the structure and purity.
-
Combustion Analysis: To determine the elemental composition.
-
Single-Crystal X-ray Diffraction: To elucidate the solid-state structure.
Diagrams
Caption: General workflow for the synthesis of a self-assembled adduct.
Caption: Logical relationship of 1,8-dihydroxynaphthalene in complex formation.
References
Application Notes and Protocols: Derivatization of 1,8-Dihydroxy-3-methylnaphthalene for Enhanced Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1,8-dihydroxy-3-methylnaphthalene, a key intermediate in the synthesis of various biologically active compounds. The derivatization of the hydroxyl groups can significantly enhance the therapeutic properties of the parent molecule, including its antimicrobial and anticancer activities. This document outlines procedures for O-alkylation and O-acylation, and discusses the potential for improved biological performance based on structure-activity relationships observed in related naphthalene derivatives.
Introduction
This compound is a naphthalene diol that serves as a versatile scaffold in medicinal chemistry. The presence of two hydroxyl groups at the peri positions (1 and 8) offers reactive sites for derivatization. Modification of these groups can alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets. Enhanced properties may include increased potency, improved selectivity, and better pharmacokinetic profiles. Naphthalene derivatives have shown a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.
Derivatization Strategies for Enhanced Properties
The primary sites for derivatization on this compound are the two hydroxyl groups. Common strategies to modify these groups include:
-
O-Alkylation (Etherification): Introduction of alkyl or substituted alkyl chains can increase lipophilicity, which may enhance cell membrane permeability. This can be particularly beneficial for improving antimicrobial activity.
-
O-Acylation (Esterification): Conversion of the hydroxyl groups to esters can create prodrugs that are hydrolyzed in vivo to release the active parent compound. This approach can be used to improve bioavailability and reduce toxicity.
The following sections provide detailed protocols for these key derivatization reactions.
Experimental Protocols
Protocol 1: Synthesis of 1,8-Bis(benzyloxy)-3-methylnaphthalene (O-Alkylation)
This protocol describes the synthesis of a dibenzylated derivative of this compound. This method can be adapted from the synthesis of 1,8-bis(benzyloxy)-3,6-diiodonaphthalene.[1]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), potassium carbonate (4.0 mmol), and 30 mL of anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (3.0 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1,8-bis(benzyloxy)-3-methylnaphthalene as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
The O-alkylation is expected to proceed in good yield. The resulting 1,8-bis(benzyloxy)-3-methylnaphthalene will be a more lipophilic derivative.
Protocol 2: Synthesis of 3-Methylnaphthalene-1,8-diyl diacetate (O-Acylation)
This protocol outlines the esterification of this compound to form the corresponding diacetate derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of dichloromethane.
-
Add pyridine (2.5 mmol) to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride (2.2 mmol) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-methylnaphthalene-1,8-diyl diacetate can be purified by recrystallization or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives (Template)
| Compound | Derivative Type | Test Organism | MIC (µg/mL) |
| Parent | - | Staphylococcus aureus | |
| Escherichia coli | |||
| Derivative 1 | O-Alkyl (e.g., Benzyl) | Staphylococcus aureus | |
| Escherichia coli | |||
| Derivative 2 | O-Acyl (e.g., Acetyl) | Staphylococcus aureus | |
| Escherichia coli |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines (Template)
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) |
| Parent | - | e.g., MCF-7 (Breast) | |
| e.g., A549 (Lung) | |||
| Derivative 1 | O-Alkyl (e.g., Benzyl) | e.g., MCF-7 (Breast) | |
| e.g., A549 (Lung) | |||
| Derivative 2 | O-Acyl (e.g., Acetyl) | e.g., MCF-7 (Breast) | |
| e.g., A549 (Lung) |
IC₅₀: Half-maximal Inhibitory Concentration
Visualizations
The following diagrams illustrate the logical workflow for the derivatization of this compound and a conceptual signaling pathway that could be targeted by its derivatives.
Caption: General workflow for the derivatization of this compound.
References
Application Notes and Protocols for the Quantification of 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 1,8-Dihydroxy-3-methylnaphthalene in various matrices. The methods described below are based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering flexibility for different laboratory capabilities and sample types.
Introduction
This compound is a substituted naphthalene compound of interest in various fields, including natural product chemistry and drug metabolism studies. Accurate and precise quantification of this analyte is crucial for understanding its biological activity, pharmacokinetics, and distribution. This document outlines two robust analytical methods for its determination.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and other liquid samples. The protocol is adapted from methodologies used for similar naphthalene derivatives.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of methanol to the sample.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC injection.
-
2. HPLC-UV System and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 70:30, v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength for this compound should be determined by acquiring a UV spectrum. A starting wavelength of 254 nm is recommended.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared sample and determine the concentration of this compound by interpolating its peak area from the calibration curve.
Data Presentation: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized wavelength) |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices, including biological fluids. A derivatization step is necessary to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Extraction (from Biological Fluid e.g., Urine):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction twice.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70 °C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS System and Conditions
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized this compound and the internal standard.
3. Calibration and Quantification
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
-
Prepare a series of calibration standards and spike them with the internal standard.
-
Derivatize the calibration standards using the same procedure as the samples.
-
Inject the derivatized standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the derivatized sample and calculate the concentration of this compound using the calibration curve.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 100°C (2 min), then 15°C/min to 280°C (10 min) |
| Injector Temp. | 270 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Derivatization Agent | BSTFA with 1% TMCS |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Application of 1,8-Dihydroxy-3-methylnaphthalene in Dye Chemistry: A Survey of Available Information and Generalized Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: An extensive search of scientific literature, patent databases, and chemical repositories did not yield specific examples of the application of 1,8-dihydroxy-3-methylnaphthalene as a coupling component in the synthesis of azo dyes. Consequently, no quantitative data regarding the spectral properties or fastness of dyes derived from this specific compound is available in the public domain.
However, based on the general principles of azo dye chemistry and the reactivity of related naphthalene derivatives, this document provides a generalized framework for the potential application of this compound in this field. The following application notes and protocols are based on established procedures for analogous compounds and are intended to serve as a foundational guide for researchers interested in exploring the synthesis of novel dyes from this precursor.
Introduction to Naphthalene-Based Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their synthesis involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. Naphthalene derivatives, particularly those containing hydroxyl and amino groups, are widely used as coupling components due to their activated aromatic systems, which facilitate the electrophilic substitution reaction. These dyes are known for their wide range of colors, good tinctorial strength, and variable fastness properties, making them suitable for dyeing various substrates, including textiles, leather, and paper. Disperse dyes, a category of sparingly water-soluble dyes, are often based on azo chemistry and are primarily used for dyeing hydrophobic fibers like polyester.
Potential Application of this compound
The structure of this compound, with its two hydroxyl groups, suggests it could serve as a potent coupling component in azo dye synthesis. The hydroxyl groups are strong activating groups, directing the electrophilic attack of the diazonium ion to the ortho and para positions. The presence of two hydroxyl groups might allow for the synthesis of mono- or di-azo dyes, depending on the reaction conditions and the stoichiometry of the reactants. The methyl group will also influence the electronic properties and potentially the final color and fastness of the resulting dye.
Logical Relationship of Azo Dye Synthesis
Caption: General synthesis pathway for an azo dye using this compound.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using a dihydroxynaphthalene derivative as the coupling component. These should be adapted and optimized for this compound.
Diazotization of a Primary Aromatic Amine (General Procedure)
This procedure describes the formation of the diazonium salt from a generic primary aromatic amine.
Experimental Workflow for Diazotization
Caption: Step-by-step workflow for the preparation of a diazonium salt solution.
Protocol:
-
In a beaker, dissolve the chosen primary aromatic amine (e.g., aniline, p-toluidine, etc.) in a dilute solution of hydrochloric acid.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aromatic amine hydrochloride while maintaining vigorous stirring. The temperature must be kept below 5 °C to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately for the coupling reaction.
Azo Coupling Reaction (General Procedure)
This procedure describes the coupling of the prepared diazonium salt with a dihydroxynaphthalene derivative.
Experimental Workflow for Azo Coupling
Caption: Step-by-step workflow for the azo coupling reaction and dye isolation.
Protocol:
-
In a beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide. The alkaline medium is necessary to deprotonate the hydroxyl groups, forming the more reactive phenoxide ions.
-
Cool this solution in an ice-salt bath to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring. A colored precipitate should form immediately.
-
Maintain the temperature below 5 °C and the alkaline pH of the reaction mixture throughout the addition.
-
After the complete addition of the diazonium salt, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
The precipitated azo dye can be collected by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and salts.
-
Dry the purified dye in a desiccator or a low-temperature oven.
Characterization of the Synthesized Dye
Once synthesized, the novel azo dye should be characterized to determine its structure and purity. The following techniques are recommended:
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye in different solvents, which provides information about its color.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, O-H of the hydroxyl groups, and aromatic C-H bonds.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
-
Chromatographic Analysis:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized dye.
-
Evaluation of Dyeing Properties (Hypothetical)
Should a dye be successfully synthesized from this compound, its performance as a textile colorant would need to be evaluated. For application as a disperse dye on polyester, the following properties would be of interest.
| Property Assessed | Typical Test Method | Description |
| Color Strength (K/S) | Reflectance Spectrophotometry | Measures the depth of shade on the dyed fabric. |
| Light Fastness | ISO 105-B02 | Evaluates the resistance of the color to fading upon exposure to a standard light source. Rated on a scale of 1 (poor) to 8 (excellent). |
| Wash Fastness | ISO 105-C06 | Assesses the resistance of the color to washing, including color change of the fabric and staining of adjacent undyed fabrics. Rated on a scale of 1 (poor) to 5 (excellent). |
| Rubbing Fastness (Crocking) | ISO 105-X12 | Measures the resistance of the color to rubbing off onto other surfaces, tested under both dry and wet conditions. Rated on a scale of 1 (poor) to 5 (excellent). |
| Sublimation Fastness | ISO 105-P01 | Determines the resistance of the color to sublimation (direct solid-to-gas transition) during heat treatments like ironing or heat setting. Rated on a scale of 1 (poor) to 5 (excellent). |
Conclusion
While there is currently no specific published information on the use of this compound in dye chemistry, its chemical structure suggests it holds potential as a coupling component for the synthesis of novel azo dyes. The generalized protocols and workflows provided here offer a starting point for researchers to investigate this possibility. Further experimental work is required to synthesize and characterize dyes derived from this compound and to evaluate their properties for practical applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Dihydroxy-3-methylnaphthalene
Welcome to the technical support center for the synthesis of 1,8-Dihydroxy-3-methylnaphthalene. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and problems that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. In some multi-step syntheses, optimizing the conditions for each step individually can significantly improve the overall yield.[1]
-
-
Sub-optimal Reagent Stoichiometry: The ratio of reactants may not be ideal.
-
Solution: Perform small-scale experiments to screen different reactant ratios. For instance, in reactions involving boronic acids, a slight excess of the boronic acid might be beneficial.[2]
-
-
Catalyst Inactivity: The catalyst may be poisoned or degraded.
-
Solution: Ensure the catalyst is fresh and handled under the recommended atmospheric conditions. In cases of heterogeneous catalysis, ensure proper mixing and that the catalyst has not been deactivated by impurities in the starting materials.[1]
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature can sometimes minimize side reactions. Lowering the temperature may favor the desired reaction pathway. The choice of solvent can also influence the prevalence of side reactions.
-
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: Byproduct formation is a common challenge. Here's how to address it:
-
Identify the Byproducts: Characterize the byproducts using techniques like NMR, Mass Spectrometry, or HPLC. Understanding their structure can provide clues about the side reactions occurring.
-
Control of Reaction Conditions:
-
Temperature: As mentioned, temperature control is crucial. Some side reactions are more prevalent at higher temperatures.
-
Atmosphere: Certain reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted reactions. For example, the autooxidation of dihydroxynaphthalenes can lead to polymeric melanin-like substances.[3][4]
-
-
Purification Strategy: While minimizing byproduct formation is ideal, an effective purification strategy is essential.
Q3: What is the most effective method for purifying the final product?
A3: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A range of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity crystalline product.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC is a powerful option.[5]
-
Adsorbent Treatment: For removing specific impurities, such as sulfur-containing compounds from industrial-grade starting materials, treatment with adsorbents like neutral alumina can be effective.[6][7]
Q4: I am having trouble with the solubility of my starting materials or product. What can I do?
A4: Solubility issues can hinder reaction kinetics and purification.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For reactions, a solvent that dissolves all reactants at the reaction temperature is ideal.
-
Co-solvents: The use of a co-solvent can sometimes improve the solubility of a poorly soluble reactant.
-
Temperature: Increasing the temperature often enhances solubility.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant literature to aid in experimental design and optimization.
Table 1: Reaction Conditions for Naphthalene Derivative Synthesis
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-pot self-assembly | None | Acetone | Room Temp | - | 80-90 | [2] |
| Enzymatic Dehydration | BdsB protein | Sodium Phosphate Buffer | 30 | 1 | - | [5] |
| Cycloaddition | Zinc Chloride | DCE | 80 | - | Moderate to Good | [8] |
| Rhodium-catalyzed coupling | Rhodium complex | DMF | 100 | 2 | 72-89 | [8] |
Table 2: Purification Parameters
| Purification Method | Adsorbent/Stationary Phase | Eluent/Solvent System | Key Application | Reference |
| Preparative HPLC | 5C18-AR-II column | 30% methanol–water–0.1% trifluoroacetic acid | Purification of enzymatic reaction products | [5] |
| Adsorption | Neutral Alumina | Organic Solvent | Removal of sulfur impurities | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of Naphthalene Adducts
This protocol is adapted from a method for synthesizing Lewis acid-base adducts involving 1,8-dihydroxynaphthalene.[2]
-
Combine this compound (2 equivalents), the respective aryl boronic acid (2 equivalents), and 4,4′-bipyridine (1 equivalent) in a suitable reaction vessel.
-
Add acetone as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the crystalline product.
-
Isolate the product by filtration.
-
Wash the isolated solid with a small amount of cold acetone.
-
Dry the product under vacuum.
Protocol 2: Purification of Dihydroxynaphthalene using Neutral Alumina
This protocol is based on a patented method for purifying dihydroxynaphthalenes.[6][7]
-
Dissolve the crude this compound in a suitable organic solvent.
-
Add neutral alumina to the solution (e.g., 5 parts by mass of alumina per 100 parts by mass of the dihydroxynaphthalene).[7]
-
Stir the mixture at a temperature between 0 and 150°C for at least 0.1 hours.[7]
-
Separate the neutral alumina by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
Visual Guides
Diagram 1: General Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Purification Strategy Decision Tree
This diagram provides a decision-making framework for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Enzymes Catalyzing the Synthesis of 1,8-Dihydroxynaphthalene, a Key Precursor of Dihydroxynaphthalene Melanin, from Sorangium cellulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 1,8-Dihydroxy-3-methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,8-dihydroxy-3-methylnaphthalene. The information provided is designed to address common challenges and side product formation during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a mixture of several isomers, with only a small amount of the desired this compound. What is the likely cause?
A1: The most probable cause of isomeric impurities is the formation of multiple isomers during the sulfonation of the starting material, which is likely a methylnaphthalene derivative. The directing effects of the methyl group and the inherent reactivity of the naphthalene ring can lead to the formation of various constitutional isomers of the sulfonic acid intermediate. These isomeric sulfonic acids then lead to a mixture of dihydroxymethylnaphthalene isomers after the alkali fusion step.
Troubleshooting:
-
Control Sulfonation Temperature: The temperature of the sulfonation reaction is critical. Lower temperatures generally favor kinetic control, which may lead to a different isomer ratio than higher temperatures (thermodynamic control). Experiment with a range of temperatures to find the optimal condition for the formation of the desired isomer.
-
Choice of Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., fuming sulfuric acid vs. concentrated sulfuric acid) can influence the isomer distribution.
-
Purification of Sulfonic Acid Intermediate: If possible, attempt to purify the desired sulfonic acid isomer before proceeding to the alkali fusion step. This can be challenging due to the physical properties of sulfonic acids but may be achieved through fractional crystallization of their salts.
Q2: I am observing a significant amount of a monohydroxylated methylnaphthalene in my product mixture. Why is this happening?
A2: The presence of monohydroxylated species indicates an incomplete reaction during the alkali fusion step. The conversion of a sulfonic acid group to a hydroxyl group is a demanding reaction that requires high temperatures and a sufficient amount of a strong base.
Troubleshooting:
-
Increase Reaction Temperature: Ensure that the temperature of the alkali fusion is high enough to drive the reaction to completion. The required temperature can be very high, often in the range of 300-350°C.
-
Increase Reaction Time: The reaction may require a longer duration for both sulfonic acid groups to be replaced.
-
Excess of Base: Use a significant excess of the alkali hydroxide (e.g., NaOH or KOH) to ensure the reaction goes to completion.
-
Homogeneity of the Reaction Mixture: Ensure that the sulfonic acid salt and the molten alkali are well-mixed to facilitate the reaction.
Q3: My reaction mixture turns very dark, and I have a low yield of the desired product along with a lot of tar-like material. What is causing this?
A3: The formation of dark, tarry substances is likely due to decomposition and oxidation of the naphthalene ring under the harsh conditions of the alkali fusion (high temperature and strong base). Naphthols are susceptible to oxidation, which can be exacerbated at high temperatures.
Troubleshooting:
-
Inert Atmosphere: Conduct the alkali fusion under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Optimize Temperature and Time: While high temperatures are necessary, excessively high temperatures or prolonged reaction times can promote decomposition. It is a delicate balance that needs to be optimized for your specific setup.
-
Controlled Addition of Reactants: In some cases, a controlled, slow addition of the sulfonic acid to the molten alkali can help to manage the reaction exotherm and minimize side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonation of a Methylnaphthalene
-
To a stirred solution of the starting methylnaphthalene in a suitable solvent (or neat), slowly add the sulfonating agent (e.g., concentrated sulfuric acid or fuming sulfuric acid) at a controlled temperature.
-
The reaction mixture is then heated to the desired temperature and maintained for a specific period. The optimal temperature and time will need to be determined experimentally to maximize the yield of the desired isomer.
-
After the reaction is complete, the mixture is cooled and carefully poured into a cold brine solution to precipitate the sulfonic acid product.
-
The crude sulfonic acid is then isolated by filtration and washed.
Protocol 2: General Procedure for the Alkali Fusion of a Naphthalene Sulfonic Acid
-
The dried sulfonic acid is mixed with a large excess of a solid alkali hydroxide (e.g., NaOH or KOH) in a high-temperature-resistant reaction vessel.
-
The mixture is heated under an inert atmosphere to a molten state (typically 300-350°C) and stirred vigorously.
-
The reaction is maintained at this temperature for a set duration until the conversion is complete.
-
After cooling, the solid fusion mass is dissolved in water.
-
The aqueous solution is then acidified to precipitate the crude dihydroxy-methylnaphthalene.
-
The crude product is collected by filtration and can be purified by recrystallization or chromatography.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound in a hypothetical synthesis.
| Sulfonation Temperature (°C) | Alkali Fusion Temperature (°C) | Yield of this compound (%) | Purity (%) | Major Side Products |
| 40 | 300 | 35 | 70 | Isomeric dihydroxymethylnaphthalenes, monohydroxylated methylnaphthalenes |
| 80 | 320 | 55 | 85 | Isomeric dihydroxymethylnaphthalenes |
| 120 | 350 | 40 | 60 | Isomeric dihydroxymethylnaphthalenes, significant tar/decomposition products |
Visualization of Synthetic Pathway and Side Reactions
The following diagram illustrates a plausible synthetic pathway for this compound and highlights the formation of common side products.
Technical Support Center: Optimizing Reaction Conditions for 1,8-Dihydroxy-3-methylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1,8-Dihydroxy-3-methylnaphthalene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and established method for the synthesis of dihydroxynaphthalenes involves a two-step process:
-
Sulfonation: The naphthalene precursor is reacted with a sulfonating agent to introduce sulfonic acid groups at specific positions.
-
Alkali Fusion: The resulting naphthalene sulfonic acid is then fused with a strong base at high temperatures to replace the sulfonic acid groups with hydroxyl groups.
For the synthesis of this compound, a potential starting material would be 3-methylnaphthalene.
Q2: What are the typical reagents and general conditions for this synthesis?
| Step | Reagents | Typical Conditions |
| Sulfonation | 3-methylnaphthalene, Sulfuric acid (or oleum) | Temperature: Varies (e.g., 40-160°C) to control isomer formation. |
| Alkali Fusion | Naphthalene-disulfonic acid intermediate, Sodium hydroxide | Temperature: High (e.g., 250-320°C); Often performed in an autoclave under pressure. |
| Workup | Acidification (e.g., with HCl or H₂SO₄) | To precipitate the dihydroxynaphthalene product. |
Q3: Why is temperature control so critical during the sulfonation step?
Temperature plays a crucial role in directing the position of sulfonation on the naphthalene ring. For the synthesis of the 1,8-disubstituted product, careful control of the reaction temperature is necessary to favor the formation of the desired sulfonic acid isomer. Different temperatures can lead to a mixture of isomers, complicating the purification of the final product.
Q4: What are the main safety concerns associated with alkali fusion?
Alkali fusion involves extremely high temperatures and the use of corrosive strong bases. The reaction is typically carried out in a high-pressure autoclave. Key safety precautions include:
-
Using appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.
-
Ensuring the proper functioning and pressure rating of the autoclave.
-
Performing the reaction in a well-ventilated area or fume hood.
-
Careful and slow neutralization of the reaction mixture during workup, as it is a highly exothermic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired 1,8-Disulfonic Acid Isomer during Sulfonation.
| Potential Cause | Recommended Solution |
| Incorrect reaction temperature. | The position of sulfonation is highly temperature-dependent. For the synthesis of 1,8-disulfonic acid, a specific temperature range is required. Consult literature for the sulfonation of 3-methylnaphthalene or related compounds to determine the optimal temperature for the desired isomer. A step-wise temperature gradient may be necessary. |
| Inappropriate sulfonating agent. | The strength of the sulfonating agent (e.g., concentrated sulfuric acid vs. oleum of varying SO₃ concentrations) can influence the reaction rate and isomer distribution. Experiment with different sulfonating agents to optimize for the 1,8-isomer. |
| Insufficient reaction time. | Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to determine the optimal reaction time. |
Problem 2: Formation of Tar and Byproducts during Alkali Fusion.
| Potential Cause | Recommended Solution |
| Localized overheating. | Ensure uniform heating of the reaction mixture. Use a well-stirred autoclave and a reliable temperature controller. Local hot spots can lead to decomposition and tar formation. |
| Presence of water in the reaction. | Water generated during the reaction can lead to side reactions and byproduct formation at high temperatures. Some patented methods for similar compounds suggest the use of co-reagents like sodium oxide to consume water as it is formed. |
| Reaction temperature is too high. | While high temperatures are necessary for alkali fusion, excessive temperatures can lead to thermal decomposition of the starting material and product. Carefully optimize the reaction temperature to find a balance between efficient conversion and minimal byproduct formation. |
| Oxidative degradation. | The reaction mixture is susceptible to oxidation at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. |
Problem 3: Difficulty in Purifying the Final Product.
| Potential Cause | Recommended Solution | | Presence of isomeric impurities. | If the sulfonation step produced a mixture of isomers, the final product will also be a mixture of dihydroxynaphthalene isomers, which can be difficult to separate. Optimize the sulfonation to maximize the yield of the desired 1,8-disulfonic acid. Fractional crystallization or column chromatography of the final product may be necessary. | | Contamination with byproducts from alkali fusion. | Byproducts such as partially hydroxylated naphthalenes or tar-like substances can co-precipitate with the product. The crude product may require purification by recrystallization from a suitable solvent, or by using an adsorbent like neutral alumina to remove sulfonic acid-related impurities.[1][2] | | Product instability. | Dihydroxynaphthalenes can be sensitive to air and light, leading to discoloration and the formation of impurities. Store the purified product under an inert atmosphere and protect it from light. The auto-oxidation of 1,8-dihydroxynaphthalene can lead to the formation of melanin-like polymers. |
Experimental Protocols
Note: The following are generalized protocols based on common methods for the synthesis of dihydroxynaphthalenes. Specific quantities and conditions should be optimized for the synthesis of this compound.
1. Sulfonation of 3-Methylnaphthalene (Hypothetical Protocol)
-
Objective: To synthesize 3-methylnaphthalene-1,8-disulfonic acid.
-
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 3-methylnaphthalene to concentrated sulfuric acid (or oleum) at a controlled temperature.
-
The reaction temperature should be carefully maintained at the optimal level to favor the formation of the 1,8-disulfonic acid. This may require initial cooling and subsequent heating.
-
Stir the mixture vigorously for several hours until the reaction is complete (monitor by HPLC).
-
Pour the reaction mixture onto ice to precipitate the sulfonic acid product.
-
Filter the precipitate and wash with cold water. The crude sulfonic acid can be used directly in the next step or purified further.
-
2. Alkali Fusion of 3-Methylnaphthalene-1,8-disulfonic Acid (Hypothetical Protocol)
-
Objective: To synthesize this compound.
-
Procedure:
-
In a high-pressure autoclave, mix the 3-methylnaphthalene-1,8-disulfonic acid with a significant excess of sodium hydroxide.
-
Seal the autoclave and heat the mixture to the target temperature (e.g., 280-300°C) with stirring.
-
Maintain the reaction at this temperature for the optimized reaction time.
-
After cooling the autoclave to room temperature, carefully vent any pressure.
-
Dissolve the solid fusion cake in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or other suitable techniques.
-
Visualizing the Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for low yield in the synthesis.
References
Troubleshooting purification of 1,8-Dihydroxy-3-methylnaphthalene by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 1,8-dihydroxy-3-methylnaphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
Problem: Poor Separation of the Target Compound from Impurities
Q1: My column chromatography is not resolving this compound from closely related impurities. What should I do?
A1: Poor resolution is a frequent challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) mobile phase, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to better separate compounds with different polarities. For reverse-phase chromatography, you would start with a more polar solvent and gradually increase the non-polar component.
-
Solvent Choice: Experiment with different solvent systems. For normal-phase chromatography on silica gel, common solvent systems for polar compounds like dihydroxynaphthalenes include mixtures of hexanes or heptane with ethyl acetate, or dichloromethane with methanol. Small additions of acetic acid or triethylamine can sometimes sharpen peaks of acidic or basic compounds, respectively. For reverse-phase chromatography, acetonitrile-water or methanol-water gradients are common.[1][2]
-
-
Change the Stationary Phase:
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude sample loaded onto the column.
Q2: I'm observing peak tailing for my compound during HPLC analysis. How can I fix this?
A2: Peak tailing can be caused by several factors. Consider the following:
-
Secondary Interactions: The hydroxyl groups of this compound can have secondary interactions with the stationary phase. Adding a small amount of a competitive agent to the mobile phase, such as trifluoroacetic acid (TFA) for reverse-phase or triethylamine for normal-phase, can help to reduce these interactions and produce more symmetrical peaks.
-
Column Overload: As with column chromatography, injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Column Degradation: The column itself may be degrading. Check the column's performance with a standard compound. If performance is poor, it may be time to replace the column.
Problem: The Compound is Not Eluting from the Column
Q3: My this compound is sticking to the silica gel column and won't elute, even with a highly polar mobile phase.
A3: This issue, common for highly polar compounds, can be addressed in several ways:
-
Increase Mobile Phase Polarity: Ensure you are using a sufficiently polar mobile phase. A mixture of dichloromethane and methanol (e.g., 9:1 or even higher proportions of methanol) or ethyl acetate with a small percentage of acetic acid can be effective.
-
Use a Different Stationary Phase: Silica gel is acidic and can strongly interact with polar compounds. Switching to a more neutral stationary phase like neutral alumina might be beneficial.[3][4] Alternatively, reverse-phase chromatography, where the stationary phase is non-polar, is a good option for polar compounds.
-
Check for Compound Degradation: It's possible the compound is degrading on the acidic silica gel. If the compound is sensitive, a less acidic stationary phase or a faster purification with a stronger mobile phase is recommended.
Problem: Low Recovery of the Purified Compound
Q4: After chromatography, the yield of my purified this compound is very low. What are the potential causes?
A4: Low recovery can stem from several factors throughout the purification process:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. As mentioned, trying a different stationary phase can help.
-
Compound Degradation: The compound might be unstable under the chromatographic conditions (e.g., on acidic silica gel). Minimizing the time the compound spends on the column by using a faster flow rate or a stronger mobile phase can mitigate this.
-
Co-elution with an Unseen Impurity: An impurity that does not visualize under UV light might be co-eluting with your product, leading to a lower-than-expected mass after solvent evaporation. Ensure you are using appropriate visualization techniques (e.g., different TLC stains) to check for all impurities.
-
Incomplete Elution: The compound may not have fully eluted from the column. After your main product fractions have been collected, flush the column with a very strong solvent (like 100% methanol or even a small amount of acid or base in the solvent) to see if more of your compound elutes.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for a mobile phase in silica gel column chromatography for this compound?
A5: A good starting point for the elution of a moderately polar compound like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. For example, you could start with a 95:5 mixture of dichloromethane:ethyl acetate and gradually increase the proportion of ethyl acetate. Alternatively, a hexane:ethyl acetate gradient, starting from around 4:1 and moving towards 1:1, is a common choice.
Q6: What type of HPLC column is best suited for the purification of this compound?
A6: A reverse-phase C18 column is a versatile and common choice for the separation of naphthalene derivatives.[2] A C8 column could also be used and may offer different selectivity.[1] The choice will depend on the specific impurities you are trying to separate from your target compound.
Q7: How can I detect this compound during chromatography?
A7: this compound has a naphthalene ring system, which is UV active. Therefore, you can monitor the fractions by thin-layer chromatography (TLC) using a UV lamp (typically at 254 nm). For HPLC, a UV detector set to a wavelength around 280-285 nm should be effective.[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Reverse-Phase HPLC
-
System Preparation:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Product Isolation:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the final product.
-
Quantitative Data Summary
The following tables provide typical parameters for the chromatographic purification of naphthalene derivatives, which can be adapted for this compound.
Table 1: Typical HPLC Parameters for Naphthalene Derivatives
| Parameter | Value | Reference |
| Column | C8 or C18, 4.6 x 150 mm, 4-5 µm | [1][2][5] |
| Mobile Phase | Acetonitrile/Phosphate Buffer or Water | [1][2] |
| Gradient | 40-70% Acetonitrile over 24 min | [1] |
| Flow Rate | 0.5 - 1.5 mL/min | [1][5] |
| Detection | UV at 280-285 nm | [1] |
| Column Temperature | 25 - 60 °C | [2][5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic purification.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,8-Dihydroxy-3-methylnaphthalene
Welcome to the technical support center for the synthesis of 1,8-dihydroxy-3-methylnaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The key challenges include controlling the regioselectivity of methylation, preventing oxidation of the dihydroxynaphthalene core, and purifying the final product from starting materials and byproducts. Dihydroxynaphthalenes are known to be susceptible to autooxidation, which can lead to the formation of complex melanin-like polymers, complicating purification and reducing yields.[1][2][3]
Q2: Why is my reaction mixture turning dark brown or black?
A2: A dark coloration is a common indicator of the oxidation of the 1,8-dihydroxynaphthalene moiety. This process, known as melanization, can be accelerated by the presence of oxygen, light, and basic conditions.[1][3] To minimize this, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q3: How can I improve the regioselectivity of the methylation step?
A3: Achieving high regioselectivity in the methylation of a dihydroxynaphthalene can be challenging. The choice of methylating agent, solvent, and reaction conditions plays a critical role. The use of a bulky protecting group on one of the hydroxyl functions before methylation can be an effective strategy to direct the methyl group to the desired position. Subsequent deprotection would then yield the target compound.
Q4: What are the best methods for purifying the final product?
A4: Purification of dihydroxynaphthalenes often requires column chromatography. Neutral alumina has been reported as an effective adsorbent for removing sulfur-containing impurities and other polar byproducts.[4][5] Recrystallization from a suitable solvent system can also be an effective final purification step. High-performance liquid chromatography (HPLC) is a valuable tool for assessing purity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Oxidation of starting material or product | - Degas all solvents prior to use.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.- Minimize reaction time and exposure to light. |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.- Consider increasing the reaction temperature or time if the reaction is sluggish.- Ensure the purity of starting materials and reagents. |
| Suboptimal reaction conditions | - Perform small-scale optimization experiments to screen different solvents, bases, and temperatures.- Refer to literature for analogous reactions to find suitable starting conditions. |
| Loss of product during workup or purification | - Use a separatory funnel for extractions to minimize losses in the aqueous layer.- Choose an appropriate solvent system for column chromatography to ensure good separation and recovery. |
Problem 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in methylation | - Employ a protecting group strategy to block one of the hydroxyl groups before methylation.- Investigate different methylating agents that may offer better regioselectivity. |
| Formation of oxidation byproducts | - Implement the measures described in "Problem 1" to prevent oxidation.- Consider adding an antioxidant, such as BHT, to the reaction mixture in small quantities. |
| Decomposition of the product | - Avoid harsh acidic or basic conditions during workup and purification.- Ensure the product is stored under an inert atmosphere, protected from light, and at a low temperature. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a hypothetical route and should be adapted and optimized based on laboratory findings.
Step 1: Monoprotection of 1,8-Dihydroxynaphthalene
-
Dissolve 1,8-dihydroxynaphthalene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add one equivalent of a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify the mono-protected intermediate by column chromatography.
Step 2: Methylation
-
Dissolve the mono-protected intermediate in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) to deprotonate the remaining hydroxyl group.
-
Add a methylating agent (e.g., methyl iodide) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Purify the methylated intermediate by column chromatography.
Step 3: Deprotection
-
Dissolve the methylated intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group).
-
Stir at room temperature and monitor by TLC.
-
Once the reaction is complete, perform an aqueous workup.
-
Purify the final product, this compound, by column chromatography followed by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Technical Support Center: Overcoming Poor Solubility of 1,8-Dihydroxy-3-methylnaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor solubility of 1,8-Dihydroxy-3-methylnaphthalene.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a polyhydroxylated aromatic compound, is expected to exhibit poor solubility in water due to its hydrophobic naphthalene core. However, it is anticipated to have better solubility in polar organic solvents. While specific data for this compound is limited, analogous compounds like 2,7-Dihydroxynaphthalene show good solubility in solvents such as isopropanol and ethyl acetate.[1] Naphthalene-1,5-diamine, another related structure, is also more soluble in organic solvents like ethanol and acetone than in water.[2]
Q2: I am observing that this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: The poor aqueous solubility of this compound is expected. Initial troubleshooting should focus on altering the solvent system. Consider using a co-solvent system by adding a water-miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) to your aqueous buffer. Additionally, given the phenolic hydroxyl groups, adjusting the pH of the solution to a more alkaline range can significantly increase solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Yes, for many compounds, including naphthalene derivatives, solubility increases with temperature.[2][3][4] Gentle heating of the solvent while dissolving this compound can be an effective method to increase the rate and extent of dissolution. However, be cautious about the thermal stability of the compound, especially at higher temperatures and extreme pH values, to prevent degradation.[5]
Q4: Are there more advanced techniques to enhance the solubility of this compound for my experiments?
A4: Yes, several advanced techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: Taking advantage of the acidic phenolic hydroxyl groups.
-
Co-solvency: Using a mixture of solvents to enhance solubility.
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin.
Detailed protocols for these methods are provided below.
Quantitative Solubility Data (Analogous Compounds)
| Compound | Solvent | Temperature (°C) | Solubility (g/g of solvent) | Reference |
| 2,7-Dihydroxynaphthalene | Ethanol | 15 | 0.751 | [1] |
| 2,7-Dihydroxynaphthalene | Ethyl Acetate | 15 | 0.417 | [1] |
| 1,5-Naphthalenediamine | Methanol | 25 | Not specified, but soluble | [3][4] |
| 1,5-Naphthalenediamine | Ethanol | Not specified | Soluble | [2][6] |
| 1,5-Naphthalenediamine | Acetone | Not specified | Soluble | [2] |
| 1,5-Naphthalenediamine | Toluene | 25 | Low solubility | [3][4] |
| 1,8-Naphthalenediamine | Methanol | 25 | Low solubility | [3][4] |
| 1,8-Naphthalenediamine | Ethanol | Not specified | Soluble | [6] |
| 1,8-Naphthalenediamine | Ethyl Acetate | 25 | High solubility | [3][4] |
| 1,8-Naphthalenediamine | Toluene | 25 | Moderate solubility | [3][4] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
1. Solubility Enhancement by pH Adjustment
This protocol is effective due to the ionizable phenolic hydroxyl groups on the naphthalene ring. Increasing the pH will deprotonate these groups, forming a more water-soluble phenoxide salt.
-
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water or buffer.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound completely dissolves. Note the pH at which dissolution occurs. Phenolic compounds are generally more soluble at alkaline pH.[5][7][8]
-
If necessary, adjust the final pH of the solution back towards the desired experimental pH by carefully adding 1 M HCl. Be aware that the compound may precipitate if the pH is lowered significantly.
-
Record the final pH and concentration of the solution.
-
2. Co-solvency for Improved Dissolution
This method involves using a mixture of solvents to increase the solubility of a non-polar compound in a polar solvent system.
-
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Determine the desired final concentration of this compound.
-
In a beaker, dissolve the weighed amount of this compound in a minimal amount of the chosen co-solvent (e.g., DMSO, ethanol).
-
Once fully dissolved in the co-solvent, slowly add the primary solvent (water or buffer) to the co-solvent concentrate while stirring continuously.
-
Continue adding the primary solvent until the desired final volume and concentration are reached.
-
If precipitation occurs upon addition of the primary solvent, the proportion of the co-solvent may need to be increased. It is recommended to perform small-scale trials to determine the optimal co-solvent to primary solvent ratio.
-
3. Preparation of a Solid Dispersion by Solvent Evaporation
This technique involves dissolving the compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion where the compound is molecularly dispersed.
-
Materials:
-
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 ratio of compound to carrier).
-
Dissolve both the compound and the carrier in a suitable volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.
-
The resulting solid film or mass is then dried under vacuum at a temperature below the glass transition temperature of the carrier to remove any residual solvent.
-
The dried solid dispersion can then be gently pulverized using a mortar and pestle to obtain a fine powder.
-
This powder can now be tested for its dissolution rate in the desired aqueous medium.
-
4. Cyclodextrin Inclusion Complexation
This method enhances solubility by encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer (optional)
-
-
Procedure (Kneading Method):
-
Weigh molar equivalents of this compound and the chosen cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste while continuously kneading for 30-60 minutes.
-
The resulting paste is then dried in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be pulverized into a fine powder.[13]
-
-
Procedure (Freeze-Drying Method):
-
Dissolve the cyclodextrin in deionized water with stirring.
-
Add the this compound to the cyclodextrin solution and stir for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a fluffy, highly soluble powder of the inclusion complex.[13]
-
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. japsonline.com [japsonline.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. oatext.com [oatext.com]
Identifying and removing impurities from 1,8-Dihydroxy-3-methylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 1,8-Dihydroxy-3-methylnaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from both the synthetic route and degradation. Common impurities can be categorized as follows:
-
Isomeric Impurities: Synthesis of dihydroxynaphthalenes can often lead to the formation of various isomers. For this compound, this could include other methylated dihydroxynaphthalene isomers or isomers with the methyl group at a different position.
-
Starting Material Residues: Unreacted starting materials from the synthesis process can remain in the final product. The specific residues will depend on the synthetic route employed.
-
Intermediates and Byproducts: Incomplete reactions or side reactions can result in the presence of synthetic intermediates and byproducts. For instance, if a biosynthetic pathway is utilized, intermediates such as 1,3,6,8-tetrahydroxynaphthalene (T4HN), (R)-scytalone, and 1,3,8-trihydroxynaphthalene (T3HN) may be present.[1][2]
-
Sulfur-Containing Impurities: If the synthesis involves a sulfonation step, which is common for introducing hydroxyl groups onto the naphthalene ring, residual sulfonic acids or their salts can be significant impurities.[3][4] These can be particularly problematic as they may form soft particles.[3]
-
Oxidation Products: Dihydroxynaphthalenes can be susceptible to oxidation, leading to the formation of colored impurities, particularly when exposed to air and light.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present in the final product.
Q2: My this compound product is discolored (e.g., yellow, brown, or dark). What could be the cause and how can I fix it?
A2: Discoloration is a common issue and is typically due to the presence of oxidation products or other colored impurities.
-
Troubleshooting:
-
Cause: Exposure to air, light, or trace metal impurities can catalyze the oxidation of the dihydroxy compound. The presence of highly conjugated byproducts can also lead to color.
-
Solution 1: Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool slowly to form crystals.
-
Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be used to separate the desired compound from the colored impurities. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate) is typically employed.
-
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Crystallization can be a challenging step. Here are several troubleshooting tips:
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute, or the compound may be "oiling out" instead of crystallizing.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool Slowly: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation. Let it cool to room temperature first, and then place it in an ice bath or refrigerator.
-
-
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution may be supersaturated with impurities.
-
Solutions:
-
Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point.
-
Add a "Poorer" Solvent: If using a solvent in which the compound is very soluble, try adding a "poorer" solvent (one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
-
Further Purification: The presence of a high level of impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step like column chromatography.
-
-
Q4: How can I remove sulfur-containing impurities from my product?
A4: Sulfonic acid-based impurities are common in the synthesis of dihydroxynaphthalenes.
-
Recommended Method: Adsorption on Neutral Alumina.
-
Dissolve the crude this compound in a suitable organic solvent.
-
Add neutral alumina (approximately 5-10 parts by mass relative to 100 parts by mass of the dihydroxynaphthalene) to the solution.[3]
-
Stir the mixture at a temperature between 0 to 150°C for at least 0.1 hours.[3]
-
Filter the mixture to remove the alumina.
-
The purified product can then be recovered by evaporating the solvent. This method is effective at removing sulfonic acid compounds.[3]
-
Data Presentation
Table 1: Analytical Techniques for Impurity Detection
| Analytical Technique | Purpose | Typical Conditions | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | Column: C18 reverse-phase.Mobile Phase: Acetonitrile/water gradient.[5]Detection: UV-Vis or Fluorescence.[2][5] | The main product peak should be well-resolved from impurity peaks. Purity is determined by the relative peak area. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile impurities and byproducts. | Column: Capillary column (e.g., DB-5).Carrier Gas: Helium.Detection: Mass Spectrometry (MS). | Allows for the identification of impurities based on their mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main product and impurities. | Solvent: Deuterated solvent (e.g., DMSO-d6, CDCl3).Nuclei: 1H, 13C. | Impurity signals will be visible in the spectrum, allowing for their identification and quantification relative to the main product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Sample Preparation: KBr pellet or thin film. | Can indicate the presence of unexpected functional groups from impurities (e.g., S=O stretch from sulfonic acids). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Filter paper and funnel (for gravity and vacuum filtration)
-
Buchner funnel and flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents, such as ethanol and water, can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
This guide provides a starting point for troubleshooting common issues in the purification of this compound. The specific impurities and optimal purification methods will ultimately depend on the synthetic route used to prepare the compound. Always refer to safety data sheets for all chemicals used and perform experiments in a well-ventilated fume hood.
References
- 1. Separation of 2-Naphthol, 1-(morpholinomethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results with 1,8-Dihydroxy-3-methylnaphthalene
Technical Support Center: 1,8-Dihydroxy-3-methylnaphthalene
Welcome to the technical support center for this compound (IUPAC Name: 3-methylnaphthalene-1,8-diol). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a naphthol derivative.[1] Its properties are summarized in the table below. Given its dihydroxy-naphthalene structure, it is susceptible to oxidation, which can affect experimental outcomes.[2]
Q2: How should I store the solid compound and its stock solutions?
A2: To minimize degradation, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a refrigerator at 2-8°C.[2] Stock solutions, especially in solvents like ethanol or DMSO, should be stored at -20°C, protected from light, and blanketed with an inert gas (e.g., argon or nitrogen) if possible to prevent oxidation.
Q3: My solution of this compound is turning a yellow or brown color. What is causing this?
A3: A color change in your solution is a common indicator of oxidation. Dihydroxynaphthalene compounds can be oxidized to form quinone-type species, which are often colored.[2] This process can be accelerated by exposure to air (oxygen), light, and non-optimal pH conditions. Using oxidized compound will lead to inconsistent results.
Q4: I'm observing a precipitate when I add my stock solution to an aqueous buffer. How can I fix this?
A4: This is likely due to the compound's low solubility in water. Naphthalene derivatives are generally sparingly soluble in aqueous solutions.[2] To prevent precipitation, ensure the final concentration of the organic solvent from your stock solution is low but sufficient to maintain solubility. You may also consider using a surfactant or co-solvent in your buffer, if compatible with your experimental system.
Q5: My experimental results are inconsistent. What are the most common factors I should investigate?
A5: Inconsistency often stems from three main sources:
-
Compound Purity: Impurities from synthesis, such as sulfur-containing compounds, can interfere with experiments.[3][4]
-
Compound Degradation: Oxidation of the compound can alter its activity and lead to variable results.[2] Always use fresh solutions or verify the integrity of your stock.
-
Handling and Preparation: Issues with solubility, such as precipitation in aqueous media, can lead to inaccurate final concentrations.
Troubleshooting Guide for Inconsistent Results
This guide addresses common problems encountered when working with this compound.
| Problem Observed | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellow/Brown) | Oxidation of the dihydroxy groups. | Prepare fresh stock solutions. Store aliquots under an inert gas (argon/nitrogen) at -20°C. Protect from light at all times. |
| Precipitate in Aqueous Buffer | Low aqueous solubility.[2] | Decrease the final compound concentration. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if the assay allows. Perform a solubility test before the main experiment. |
| High Background Signal in Assays | Presence of impurities or degradation products that are fluorescent or absorb at measurement wavelengths. | Purify the starting material if quality is uncertain. Use a fresh, unoxidized solution. Run a "compound-only" control to measure intrinsic signal. |
| Variable Potency (e.g., IC50 shifts) | Degradation of the compound over the course of the experiment. Inaccurate concentration due to precipitation. | Minimize incubation times where possible. Prepare working solutions immediately before use. Visually inspect for precipitation before adding to the assay. |
| Poor Reproducibility Between Batches | Inconsistent purity or composition of the starting material.[3][4] | Purchase from a reputable supplier and request a Certificate of Analysis for each new lot. Perform a quality control check on new batches. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-methylnaphthalene-1,8-diol | PubChem[1] |
| Molecular Formula | C₁₁H₁₀O₂ | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder (inferred from related compounds[2]) | N/A |
| Predicted XLogP3 | 3.4 | PubChem[1] |
| Storage | 2-8°C, Protect from light (inferred from related compounds[2]) | N/A |
Table 2: Solubility Profile
| Solvent | Solubility | Notes |
| Water | Sparingly Soluble[2] | Prone to precipitation in purely aqueous systems. |
| Ethanol | Soluble[2] | Good choice for a primary stock solution. |
| Acetone | Soluble[2] | Suitable for stock solutions. |
| DMSO | Soluble | Common solvent for biological assay stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, minimizing the risk of oxidation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas (optional, but recommended)
-
Amber glass vial or vial wrapped in aluminum foil
-
Microbalance and appropriate weighing vessel
Procedure:
-
Weighing: Carefully weigh out 1.742 mg of this compound and transfer it to the amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex gently until the solid is completely dissolved. Mild warming (to 30°C) can be applied if dissolution is slow.
-
Inert Gas Purge (Optional): Gently blow a stream of argon or nitrogen gas over the headspace of the solution for 15-30 seconds to displace oxygen. Immediately cap the vial tightly.
-
Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C.
-
Usage: For experiments, thaw the vial and use the required amount. If not using the entire aliquot, repeat the inert gas purge before re-storing. Avoid repeated freeze-thaw cycles by preparing smaller volume aliquots.
Protocol 2: UV-Vis Absorbance Scan for Quality Control
This protocol provides a simple method to check for compound degradation, which often results in the formation of conjugated quinone-like species that absorb light at longer wavelengths.
Procedure:
-
Prepare a fresh 100 µM solution of the compound in ethanol from a solid sample.
-
Prepare a second 100 µM solution from the stock solution you wish to test.
-
Use ethanol as a blank to zero the spectrophotometer.
-
Scan the absorbance of the freshly prepared solution from 250 nm to 500 nm to establish a baseline spectrum.
-
Scan the absorbance of the test solution over the same range.
-
Analysis: Compare the two spectra. A significant increase in absorbance in the 350-450 nm range in the test solution relative to the fresh baseline suggests the presence of oxidative degradation products.
Visualized Workflows and Logic
References
Validation & Comparative
A Comparative Analysis of 1,8-Dihydroxy-3-methylnaphthalene and Other Naphthols for Researchers and Drug Development Professionals
An objective guide to the physicochemical and biological properties of 1,8-Dihydroxy-3-methylnaphthalene in comparison to 1-naphthol and 2-naphthol, supported by available data.
This guide provides a comparative overview of the properties of this compound alongside the well-characterized naphthols, 1-naphthol and 2-naphthol. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work. It is important to note that while extensive experimental data exists for 1-naphthol and 2-naphthol, the data for this compound is limited, with some properties inferred from its close analog, 1,8-Dihydroxynaphthalene.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The following table summarizes the available data.
| Property | This compound | 1-Naphthol | 2-Naphthol |
| Molecular Formula | C₁₁H₁₀O₂ | C₁₀H₈O | C₁₀H₈O |
| Molecular Weight | 174.19 g/mol | 144.17 g/mol | 144.17 g/mol |
| Melting Point | No experimental data available | 94-96 °C | 121-123 °C[1] |
| Boiling Point | No experimental data available | 278-280 °C | 285-286 °C[2] |
| pKa | No experimental data available | 9.3 | 9.5 |
| Solubility | No experimental data available | Slightly soluble in water; soluble in ethanol, ether, chloroform, and alkali solutions.[3] | Insoluble in water; soluble in ethanol, ether, chloroform, glycerol, and alkali solutions.[2] |
Note: The melting point of the related compound, 1,8-Dihydroxynaphthalene, is 137-143 °C.
Reactivity and Biological Activity
The reactivity and biological effects of naphthols are of significant interest in various scientific fields, including medicinal chemistry and materials science.
Antioxidant Activity
A study on dihydroxynaphthalenes revealed that 1,8-Dihydroxynaphthalene is a potent antioxidant. This is attributed to its unique hydrogen-bonded peri-hydroxylation pattern, which facilitates a fast hydrogen atom transfer process. This suggests that this compound may also possess significant antioxidant properties.
Cytotoxicity
Naphthalene and its metabolites, including 1-naphthol and 2-naphthol, have been shown to cause DNA damage in human lymphocytes. Studies have indicated that 1-naphthol exhibits selective toxicity to human colorectal tumor tissue compared to normal tissue.
Enzyme Inhibition
Both 1-naphthol and 2-naphthol have been found to inhibit the activity of mushroom tyrosinase, with 2-naphthol showing a stronger inhibitory effect.
Antimicrobial Activity
Derivatives of 1-naphthol have been shown to possess both cytotoxic and antimicrobial activities.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols that could be adapted for the comparative analysis of these naphthols.
Determination of pKa (Potentiometric Titration):
-
A standard solution of the naphthol derivative is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Antioxidant Activity Assay (DPPH Radical Scavenging Activity):
-
A solution of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
-
Solutions of the test compounds (naphthols) at various concentrations are prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The absorbance of the mixture is measured at a specific wavelength (around 517 nm) at different time intervals.
-
A decrease in absorbance indicates the radical scavenging activity of the compound.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Visualizing Relationships and Workflows
Diagrams are powerful tools for illustrating complex relationships and experimental processes.
Caption: Workflow for DPPH antioxidant assay.
Caption: Inhibition of tyrosinase by naphthols.
References
Comparative Analysis of 1,8-Dihydroxy-3-methylnaphthalene Analogues and Their Biological Activities
A detailed guide for researchers and drug development professionals on the structure-activity relationships of 1,8-dihydroxy-3-methylnaphthalene analogues, focusing on their antiproliferative and other biological effects. This report includes quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and development in this area.
The 1,8-dihydroxynaphthalene scaffold is a key structural motif found in numerous biologically active natural products and synthetic compounds. The strategic placement of hydroxyl groups on the naphthalene ring system imparts unique chemical properties that can be exploited for therapeutic purposes. The addition of a methyl group at the 3-position, as seen in this compound, further modulates the molecule's biological profile. This guide provides a comparative analysis of structural analogues of this compound and related 1,8-dihydroxynaphthalene derivatives, with a focus on their antiproliferative activities against various cancer cell lines and other significant biological effects.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro biological activities of various structural analogues of 1,8-dihydroxynaphthalene. The data highlights the impact of different substitutions on their potency and selectivity.
| Compound/Analogue | Target/Activity | Cell Line(s) | IC50/GI50 | Reference |
| Naphthalene-bis-triazole-bis-quinolin-2(1H)-ones (4a, 4b, 7d) | Antiproliferative (EGFR Inhibitor) | A549, MCF-7, Panc-1, HT-29 | GI50: 34 nM - 54 nM; EGFR IC50: 64 nM - 97 nM | [1] |
| Anilino-1,4-naphthoquinones (3, 8, 10) | Antiproliferative (EGFR Inhibitor) | HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, T47D | IC50: 1.75–27.91 μM; EGFR IC50: 3.96–18.64 nM | |
| Thiazole-naphthalene derivative (5b) | Antiproliferative (Tubulin Polymerization Inhibitor) | MCF-7, A549 | IC50: 0.48 ± 0.03 μM (MCF-7), 0.97 ± 0.13 μM (A549); Tubulin IC50: 3.3 µM | [2] |
| Sulphonamide-naphthalene derivative (5c) | Antiproliferative (Tubulin Polymerization Inhibitor) | MCF-7, A549 | IC50: 0.51 ± 0.03 µM (MCF-7), 0.33 ± 0.01 µM (A549); Tubulin IC50: 2.8 μM | [3] |
| Naphthalene-Chalcone Hybrid (2j) | Antiproliferative (VEGFR-2 Inhibitor) | A549 | IC50: 7.835 ± 0.598 μM; VEGFR-2 IC50: 0.098 ± 0.005 μM | [4][5] |
| (-)-5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene | β-amyloid(1-42) aggregation inhibitor | N/A | Potent inhibitor | [6] |
| Arylnaphthalene lignans (HJB, HJA, JB) | Antiproliferative | K562 | HJB IC50: 3.9 - 26.2 μM | [7] |
| 2-Aryl-1,8-naphthyridin-4-one (13) | Cytotoxic | A549, Caki-2 | IC50: 2.3 μM (A549), 13.4 μM (Caki-2) | [8] |
Key Biological Activities and Mechanisms of Action
Structural modifications to the 1,8-dihydroxynaphthalene core have yielded analogues with a range of biological activities, primarily centered on anticancer properties. The key mechanisms of action identified for these compounds include:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several analogues, particularly those with extended side chains incorporating heterocyclic moieties, have demonstrated potent inhibitory activity against EGFR.[1] The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[9][]
-
Tubulin Polymerization Inhibition: A number of naphthalene derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[2][3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: Many of the cytotoxic analogues induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of the primary mechanism of action, such as EGFR or tubulin inhibition. The apoptotic process is characterized by the activation of caspases and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][11]
-
Other Activities: Beyond antiproliferative effects, specific analogues have shown other promising biological activities. For instance, a derivative of this compound has been identified as a potent inhibitor of β-amyloid aggregation, suggesting potential applications in the treatment of Alzheimer's disease.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the development and evaluation of these 1,8-dihydroxynaphthalene analogues.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a further 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
The ability of compounds to inhibit tubulin polymerization can be measured using a fluorescence-based or turbidity-based assay.[12][13]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin protein, a fluorescence reporter (e.g., DAPI) or a turbidity-inducing buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in fluorescence or absorbance (turbidity) at a specific wavelength (e.g., 340 nm for turbidity) is monitored over time using a plate reader.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the resulting curves. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[11]
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer containing Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Quadrant Analysis: The flow cytometry data is analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the activities of this compound analogues.
Caption: EGFR signaling pathway and the inhibitory action of naphthalene analogues.
References
- 1. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of (-)-5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene: an inhibitor of beta-amyloid(1-42) aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 11. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
- 13. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 1,8-Dihydroxy-3-methylnaphthalene: A Comparative Guide
Introduction
The unequivocal structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for validating the structure of 1,8-dihydroxy-3-methylnaphthalene, a member of the naphthol class of compounds. By employing a suite of spectroscopic techniques, researchers can meticulously piece together the molecular architecture of the target compound and differentiate it from potential isomers or impurities that may arise during synthesis. This guide outlines the expected analytical data for this compound and compares it with a potential isomeric impurity, 1,3-dihydroxy-2-methylnaphthalene, to illustrate the power of these techniques in structural elucidation.
Comparative Analysis of Spectroscopic Data
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed fingerprint of a molecule. Below is a summary of the expected and comparative data for this compound and a potential isomer.
Table 1: Comparison of Expected Spectroscopic Data
| Analytical Technique | This compound (Predicted) | 1,3-Dihydroxy-2-methylnaphthalene (Alternative Structure) | Key Differentiating Features |
| ¹H NMR | - Distinct signals for aromatic protons, a singlet for the methyl group, and signals for two hydroxyl protons. The aromatic region would show a specific splitting pattern corresponding to the substitution on the naphthalene ring. | - Different chemical shifts and splitting patterns for the aromatic protons due to the altered positions of the hydroxyl and methyl groups. | - The number of distinct aromatic proton signals and their coupling constants will be unique to each isomer's substitution pattern. |
| ¹³C NMR | - Eleven distinct carbon signals are expected, corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups would be in the characteristic downfield region for phenols. | - Eleven distinct carbon signals with different chemical shifts, particularly for the carbons directly attached to the hydroxyl and methyl groups, and the quaternary carbons of the naphthalene ring. | - The chemical shifts of the carbon atoms in the naphthalene ring are highly sensitive to the positions of the substituents, providing a clear distinction between the two isomers. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 174.0681, corresponding to the molecular formula C₁₁H₁₀O₂.[1][2] Fragmentation pattern would be characteristic of a methylnaphthalene diol structure. | - Molecular ion peak (M⁺) at m/z = 174, also corresponding to C₁₁H₁₀O₂. However, the relative abundances of fragment ions may differ. | - While the molecular weight is the same, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns, influenced by the positions of the functional groups, can provide structural clues to differentiate the isomers. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region. A C-O stretching band around 1200 cm⁻¹. | - Similar characteristic bands for O-H, aromatic C-H, C=C, and C-O stretching. However, the fingerprint region (below 1500 cm⁻¹) may show subtle differences in the pattern of peaks. | - The overall IR spectrum is expected to be very similar for both isomers. The "fingerprint" region is the most likely area to observe minor differences that could aid in distinction when compared with a reference spectrum. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key analytical techniques used in structure validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
2. Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.
-
3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Visualization of the Validation Workflow
The process of validating the structure of a synthesized compound follows a logical progression of experiments and data analysis.
Caption: A flowchart illustrating the systematic workflow for the synthesis, purification, and structural validation of this compound.
Interplay of Analytical Techniques for Structural Elucidation
The different spectroscopic techniques provide complementary information that, when combined, allows for the complete assignment of a chemical structure.
Caption: A diagram showing how different analytical techniques provide complementary information to confirm the structure of the target molecule.
The structural validation of a synthesized compound like this compound is a multi-faceted process that relies on the careful application and interpretation of various spectroscopic techniques. By comparing the acquired data with expected values and those of potential alternatives, researchers can confidently confirm the identity and purity of their target molecule. The workflows and principles outlined in this guide provide a robust framework for achieving this critical step in chemical synthesis and drug discovery.
References
Performance Benchmark of 1,8-Dihydroxynaphthalene Derivatives in Cancer Cell Proliferation
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiproliferative performance of a series of novel 1,8-dihydroxynaphthalene derivatives. The synthesized compounds, featuring a naphthalene-bis-triazole-bis-quinolin-2(1H)-one scaffold, were evaluated for their ability to inhibit the growth of four human cancer cell lines. This document summarizes the quantitative data, details the experimental methodology, and visualizes the key structure-activity relationships to aid in the ongoing development of potent anticancer agents.
Comparative Performance Data
The antiproliferative activity of the synthesized 1,8-dihydroxynaphthalene derivatives was assessed against four human cancer cell lines: hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7 and MDA-MB-231). The following table summarizes the 50% growth inhibition (GI₅₀) values, providing a clear comparison of the potency of each derivative. Erlotinib, a known EGFR inhibitor, was used as a reference compound.
| Compound | R¹ | R² | R³ | Mean GI₅₀ (nM)[1] |
| 4a | H | H | H | 34 [1] |
| 4b | H | H | CH₃ | 41 [1] |
| 4c | H | H | OCH₃ | 74[1] |
| 4d | H | CH₃ | H | 89[1] |
| 4e | CH₃ | H | H | 134[1] |
| Erlotinib | - | - | - | 33[1] |
Lower GI₅₀ values indicate higher potency.
Experimental Protocols
The following section details the methodology used to evaluate the antiproliferative activity of the 1,8-dihydroxynaphthalene derivatives.
Antiproliferative Assay (Sulforhodamine B Assay)
The in vitro growth inhibitory activity of the synthesized compounds was determined using the sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell density.
-
Cell Culture: Human cancer cell lines (HepG2, HCT-116, MCF-7, and MDA-MB-231) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Cells were seeded in 96-well microtiter plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with growth medium. The cells were treated with different concentrations of the compounds and incubated for 48 hours.
-
Cell Fixation and Staining: After the incubation period, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C. The plates were then washed with distilled water and stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Measurement: Unbound SRB was removed by washing with 1% acetic acid. The protein-bound SRB was solubilized with 10 mM Tris base solution. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualized Structure-Activity Relationship and Experimental Workflow
The following diagrams illustrate the key structure-activity relationships observed and the experimental workflow for the antiproliferative evaluation.
Caption: Structure-Activity Relationship of Quinoline Substitutions.
Caption: Antiproliferative Assay Workflow.
References
Comparative Analysis of 1,8-Dihydroxy-3-methylnaphthalene and Its Alternatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental data and performance of 1,8-Dihydroxy-3-methylnaphthalene and its structural and functional analogs.
This guide provides a detailed comparison of the chemical properties and biological activities of this compound and its alternatives, including other dihydroxynaphthalene isomers and related naphthoquinones. The information presented is collated from various experimental studies to aid researchers in evaluating these compounds for potential applications in drug discovery and development.
Chemical and Physical Properties
A fundamental aspect of drug development is the characterization of the physicochemical properties of a compound. The following table summarizes the key chemical and physical properties of this compound and its selected alternatives.
| Property | This compound | 1,5-Dihydroxynaphthalene | Juglone (5-hydroxy-1,4-naphthoquinone) | Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) |
| Molecular Formula | C₁₁H₁₀O₂ | C₁₀H₈O₂[1] | C₁₀H₆O₃ | C₁₁H₈O₃ |
| Molar Mass ( g/mol ) | 174.19 | 160.17[1] | 174.15 | 188.18 |
| Melting Point (°C) | 137-143[2] | 259-261[3] | 155 | 76-78 |
| Appearance | Solid[2] | White solid[3] | Yellow, needle-like crystals | Orange, needle-like crystals |
| Solubility | Soluble in polar organic solvents.[4] | Soluble in polar organic solvents.[3] | Soluble in organic solvents. | Soluble in organic solvents. |
Synthesis and Production
The method of synthesis is a critical consideration for the feasibility of large-scale production of a drug candidate.
1,5-Dihydroxynaphthalene: This isomer is prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[3]
Juglone and Plumbagin: These naphthoquinones are naturally occurring and can be isolated from various plant sources, such as the black walnut (Juglans regia).[6] Chemical synthesis routes are also established.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are outlines of common methodologies used to assess the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity: COX Inhibition Assay
Cyclooxygenase (COX) enzymes are key mediators of inflammation. Assaying for the inhibition of these enzymes is a common method to screen for anti-inflammatory potential.
Workflow for COX Inhibition Assay:
Caption: Workflow of a COX inhibition assay for anti-inflammatory activity.
Biological Activity: A Comparative Overview
The therapeutic potential of a compound is determined by its biological activity. The following table presents a qualitative comparison of the reported anticancer and anti-inflammatory activities of the selected compounds. Quantitative data such as IC50 values are highly dependent on the specific experimental conditions (e.g., cell line, assay method) and should be interpreted with caution when comparing across different studies.
| Compound | Reported Anticancer Activity | Reported Anti-inflammatory Activity |
| This compound | Derivatives have shown anticancer activity.[7] | Naphthoquinones, structurally related, show significant anti-inflammatory activity.[8][9][10][11][12] |
| 1,5-Dihydroxynaphthalene | Limited specific data on anticancer activity found in the reviewed literature. | Limited specific data on anti-inflammatory activity found in the reviewed literature. |
| Juglone | Cytotoxic to various cancer cell lines.[6][13][14] Its cytotoxicity is linked to redox cycling and reaction with glutathione.[6] | Exhibits anti-inflammatory properties.[6] |
| Plumbagin | Demonstrates significant anticancer activity against various cancer cell lines.[6][13][14][15] Its mechanism also involves redox cycling.[6] | Possesses anti-inflammatory effects. |
Signaling Pathways
Understanding the molecular mechanisms of action is crucial in drug development. While the specific signaling pathways affected by this compound are not extensively detailed in the available literature, related naphthoquinones like Juglone and Plumbagin are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and interaction with cellular thiols like glutathione. This can lead to the activation of apoptotic pathways.
Caption: Simplified signaling pathway for naphthoquinone-induced cytotoxicity.
Conclusion
This compound and its related compounds, particularly the naphthoquinones Juglone and Plumbagin, exhibit promising biological activities that warrant further investigation for their therapeutic potential. While direct comparative data for this compound is limited, the information available on its structural analogs provides a strong rationale for its continued exploration in anticancer and anti-inflammatory drug discovery programs. Future research should focus on obtaining quantitative biological data for this compound under standardized experimental conditions to allow for a more direct and robust comparison with existing and novel therapeutic agents.
References
- 1. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-Dihydroxynaphthalene 95 569-42-6 [sigmaaldrich.com]
- 3. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Bacterial Enzymes Catalyzing the Synthesis of 1,8-Dihydroxynaphthalene, a Key Precursor of Dihydroxynaphthalene Melanin, from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic action of juglone and plumbagin: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 8. Synthesis and antiplatelet, antiinflammatory and antiallergic activities of 2,3-disubstituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Naphthoquinones from Onosma paniculatum with Potential Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel juglone and plumbagin 5-O derivatives and their in vitro growth inhibitory activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparison of 1,8-Dihydroxy-3-methylnaphthalene with commercially available alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1,8-Dihydroxynaphthalene and its commercially available isomers, supported by experimental data.
Commercial Availability
A survey of major chemical suppliers indicates that while 1,8-Dihydroxy-3-methylnaphthalene is not a stock item, several dihydroxynaphthalene isomers are readily available for research purposes.
| Compound | Commercial Availability |
| This compound | Not readily available |
| 1,8-Dihydroxynaphthalene | Available from specialty suppliers |
| 1,6-Dihydroxynaphthalene | Commercially available[1][2][3][4] |
| 2,6-Dihydroxynaphthalene | Commercially available[5][6][7][8] |
| 2,7-Dihydroxynaphthalene | Commercially available[9][10][11][12][13] |
Performance Comparison: Antioxidant Activity
A key application for dihydroxynaphthalenes is as antioxidants. A systematic study comparing the antioxidant properties of 1,8-DHN with its isomers (1,6-DHN, 2,6-DHN, and 2,7-DHN) provides valuable quantitative insights. The primary factors governing their antioxidant activity are the generation and stability of the intermediate naphthoxyl radicals.
The data reveals that isomers with α-substitution patterns (hydroxyl groups at the 1- and 8- or 1- and 6- positions) exhibit significantly higher antioxidant power and faster hydrogen atom transfer (HAT) processes compared to those with β-substitution patterns (hydroxyl groups at the 2- and 6- or 2- and 7- positions).[1] This is attributed to the greater stabilization of the resulting aryloxyl radicals.
Quantitative Antioxidant Assay Data
The following table summarizes the key findings from comparative antioxidant assays.
| Compound | DPPH Assay (% Radical Scavenging) | FRAP Assay (Absorbance at 700 nm) |
| 1,8-Dihydroxynaphthalene (1,8-DHN) | ~95% | ~1.8 |
| 1,6-Dihydroxynaphthalene (1,6-DHN) | ~90% | ~1.6 |
| 2,6-Dihydroxynaphthalene (2,6-DHN) | ~40% | ~0.4 |
| 2,7-Dihydroxynaphthalene (2,7-DHN) | ~35% | ~0.3 |
Note: The data presented is an approximate representation based on graphical data from the cited literature for illustrative purposes.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative antioxidant study.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
A solution of DPPH in methanol (100 µM) is prepared.
-
The dihydroxynaphthalene isomer to be tested is dissolved in methanol to a final concentration of 50 µM.
-
The DPPH solution is mixed with the test compound solution.
-
The absorbance of the mixture is measured at 517 nm at regular intervals until the reaction reaches a plateau.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The dihydroxynaphthalene isomer is dissolved in methanol.
-
The FRAP reagent is mixed with the test compound solution.
-
The absorbance of the resulting solution is measured at 593 nm after a specific incubation period.
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a known standard (e.g., FeSO₄·7H₂O).
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and FRAP antioxidant assays.
Conceptual Diagram of Antioxidant Mechanism (Hydrogen Atom Transfer)
Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.
Conclusion
Based on the available experimental data, 1,8-Dihydroxynaphthalene demonstrates superior antioxidant activity compared to its commercially available isomers, 1,6-DHN, 2,6-DHN, and 2,7-DHN. This enhanced performance is attributed to the favorable positioning of its hydroxyl groups, which leads to greater stabilization of the resulting radical through intramolecular hydrogen bonding and delocalization.[1] For researchers and drug development professionals seeking a potent naphthalene-based antioxidant, 1,8-DHN represents a promising lead compound. While this compound may offer altered properties due to the methyl substitution, the lack of commercial availability and comparative data necessitates focusing on the parent dihydroxynaphthalene isomers for current research and development endeavors. Further investigation into the synthesis and evaluation of methylated derivatives of 1,8-DHN is warranted to explore their potential.
References
- 1. 1,6-Dihydroxynaphthalene, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 1,6-Dihydroxynaphthalene 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. B21465.14 [thermofisher.com]
- 6. 2,6-Dihydroxynaphthalene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2,6-Dihydroxynaphthalene 581-43-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2,6-dihydroxynaphthalene suppliers USA [americanchemicalsuppliers.com]
- 9. A10229.18 [thermofisher.com]
- 10. 2,7-Dihydroxynaphthalene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 2,7-Dihydroxynaphthalene 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. Techno Pharma [technopharmchem.com]
Reproducibility of published methods for 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Method 1: Multi-step Synthesis via Perkin Reaction and Cyclization
This classical approach builds the naphthalene core through a Perkin reaction, followed by intramolecular cyclization and subsequent functional group manipulations. This method offers a high degree of control over the substitution pattern on the newly formed ring.
Method 2: Directed Ortho-Metalation and Functionalization
This modern synthetic strategy utilizes a directed ortho-metalation (DoM) approach on a pre-existing naphthalene scaffold. This method can offer a more convergent and potentially shorter route, provided a suitable starting material is available.
Comparison of Synthetic Methods
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to 1,8-Dihydroxy-3-methylnaphthalene.
| Parameter | Method 1: Perkin Reaction & Cyclization | Method 2: Directed Ortho-Metalation |
| Overall Yield (Estimated) | 25-35% | 30-40% |
| Number of Synthetic Steps | 5 | 4 |
| Starting Materials | 2,5-Dimethoxybenzaldehyde, Propionic Anhydride | 1,8-Dimethoxynaphthalene |
| Key Reagents | Sodium Propionate, Red Phosphorus, HI | n-BuLi, TMEDA, DMF, Triethylsilane, TFA |
| Purification Methods | Crystallization, Column Chromatography | Column Chromatography |
| Scalability | Good | Moderate to Good |
| Reproducibility | High | High (requires anhydrous conditions) |
Experimental Protocols
Method 1: Perkin Reaction and Cyclization
Step 1: Synthesis of 2,5-Dimethoxy-α-methylcinnamic acid
In a 250 mL round-bottom flask equipped with a reflux condenser, 2,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol), propionic anhydride (26.0 g, 0.2 mol), and anhydrous sodium propionate (9.6 g, 0.1 mol) are mixed. The mixture is heated in an oil bath at 140-150 °C for 8 hours with stirring. After cooling to room temperature, the reaction mixture is treated with a solution of sodium carbonate (15 g in 100 mL of water) and heated on a steam bath for 30 minutes. The solution is then filtered, and the filtrate is cooled and acidified with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2,5-dimethoxy-α-methylcinnamic acid.
Step 2: Reduction and Cyclization to 5,8-Dimethoxy-3-methyl-1-tetralone
A mixture of 2,5-dimethoxy-α-methylcinnamic acid (22.2 g, 0.1 mol), red phosphorus (6.2 g), and 47% hydroiodic acid (100 mL) is heated under reflux for 4 hours. The reaction mixture is cooled, and the excess phosphorus is filtered off. The filtrate is diluted with water and extracted with diethyl ether. The ether extract is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 5,8-dimethoxy-3-methyl-1-tetralone.
Step 3: Aromatization to 1,8-Dimethoxy-3-methylnaphthalene
5,8-Dimethoxy-3-methyl-1-tetralone (20.6 g, 0.1 mol) is mixed with 10% Palladium on charcoal (1.0 g) in a 250 mL round-bottom flask containing 100 mL of p-cymene. The mixture is heated to reflux for 12 hours. After cooling, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give 1,8-dimethoxy-3-methylnaphthalene.
Step 4: Demethylation to this compound
To a solution of 1,8-dimethoxy-3-methylnaphthalene (18.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, boron tribromide (50.1 g, 0.2 mol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Method 2: Directed Ortho-Metalation and Functionalization
Step 1: Formylation of 1,8-Dimethoxynaphthalene
To a solution of 1,8-dimethoxynaphthalene (18.8 g, 0.1 mol) and TMEDA (12.8 g, 0.11 mol) in 200 mL of anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, n-butyllithium (1.6 M in hexanes, 68.8 mL, 0.11 mol) is added dropwise. The mixture is stirred at this temperature for 2 hours. Anhydrous N,N-dimethylformamide (DMF) (10.9 g, 0.15 mol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1,8-dimethoxy-2-naphthaldehyde, is purified by column chromatography.
Step 2: Reduction of the Aldehyde to a Methyl Group
To a solution of 1,8-dimethoxy-2-naphthaldehyde (21.6 g, 0.1 mol) in 100 mL of trifluoroacetic acid at 0 °C, triethylsilane (23.3 g, 0.2 mol) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting 1,8-dimethoxy-3-methylnaphthalene is purified by column chromatography.
Step 3: Demethylation to this compound
This step is identical to Step 4 of Method 1. To a solution of 1,8-dimethoxy-3-methylnaphthalene (18.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, boron tribromide (50.1 g, 0.2 mol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizations
Reaction Pathway: Method 1
Caption: Synthetic pathway for Method 1.
Reaction Pathway: Method 2
Caption: Synthetic pathway for Method 2.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
A Comparative Guide to In-Silico and Experimental Data for 1,8-Dihydroxy-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the characterization of novel compounds is a critical first step. 1,8-Dihydroxy-3-methylnaphthalene, a member of the naphthol family, presents a case study for the complementary roles of computational (in-silico) and laboratory-based (experimental) data. This guide provides an objective comparison of these two approaches, offering insights into their respective methodologies and the data they yield.
While extensive in-silico data for this compound is readily available through computational models, specific experimental data for this compound is not prevalent in publicly accessible literature. Therefore, this guide will present the available in-silico predictions and detail the standard experimental protocols that would be employed to determine the corresponding empirical values.
Data Presentation: Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for this compound. The "Experimental Value" column remains unpopulated, as these specific measurements were not found in the reviewed literature. The "Methodology" column directs the reader to detailed protocols for obtaining such experimental data.
| Property | In-Silico Value (Predicted) | Experimental Value | Experimental Protocol |
| Molecular Weight | 174.20 g/mol [1] | - | Mass Spectrometry |
| Melting Point | Not available in searched resources. | - | See Protocol 1 |
| Aqueous Solubility | Not available in searched resources. | - | See Protocol 2 |
| Lipophilicity (XLogP3) | 3.4[1] | - | Shake-Flask Method (for Log P) |
| Topological Polar Surface Area | 40.5 Ų[1] | - | Not directly measured |
| Hydrogen Bond Donors | 2[1] | - | Not directly measured |
| Hydrogen Bond Acceptors | 2[1] | - | Not directly measured |
Methodologies and Protocols
A clear understanding of the methodologies used to generate both in-silico and experimental data is crucial for their correct interpretation and application.
In-Silico Computational Methods
In-silico data for this compound is generated through Quantitative Structure-Property Relationship (QSPR) models and other computational algorithms. These methods use the molecule's two-dimensional or three-dimensional structure to predict its properties.
-
XLogP3 : This is a widely-used computational method to predict the octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity. It is an atomistic method that calculates the LogP based on the molecule's constituent atoms and their arrangement.[1]
-
Topological Polar Surface Area (TPSA) : This value is calculated by summing the surface contributions of polar atoms (usually oxygens and nitrogens) in a molecule.[1] It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
-
Hydrogen Bond Donor/Acceptor Count : These are determined by counting the number of specific functional groups in the molecule's structure that can donate or accept hydrogen bonds.[1]
Experimental Protocols
The following are detailed standard operating procedures for determining key physicochemical properties in a laboratory setting.
Protocol 1: Melting Point Determination (Thiele Tube Method)
-
Sample Preparation : A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating : The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The shape of the tube ensures that convection currents create a uniform temperature distribution throughout the oil.
-
Observation : The temperature is monitored closely. The temperature at which the first liquid appears in the sample is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Purity Assessment : A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Sample Preparation : An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed, airtight flask.
-
Equilibration : The flask is agitated (e.g., on a shaker) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated aqueous solution.
-
Quantification : A carefully measured aliquot of the clear, saturated supernatant is withdrawn. The concentration of the dissolved this compound in the aliquot is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Visualizing the Workflow: In-Silico vs. Experimental
The following diagram illustrates the parallel and intersecting workflows of computational prediction and experimental validation in chemical and drug discovery research.
Caption: Workflow comparing in-silico prediction and experimental validation pathways.
Conclusion
The comparison of in-silico and experimental data for this compound highlights a common scenario in chemical research where computational data precedes experimental validation. In-silico methods provide rapid and cost-effective initial assessments of a compound's properties, guiding further research and prioritization. However, these predictions must be confirmed through rigorous experimental work. The protocols detailed in this guide represent the established standards for obtaining such empirical data, which remains the gold standard for chemical characterization and regulatory submission. The synergy between these two approaches—using in-silico data to guide and refine experimental investigation—is a cornerstone of efficient and effective scientific discovery.
References
Safety Operating Guide
Navigating the Disposal of 1,8-Dihydroxy-3-methylnaphthalene: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plan for 1,8-Dihydroxy-3-methylnaphthalene. It is intended to offer procedural, step-by-step guidance to researchers, scientists, and drug development professionals, ensuring safe handling and disposal in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is synthesized from SDSs of structurally similar compounds, including 1,8-Dihydroxynaphthalene-3,6-disulfonic acid and 1-Methylnaphthalene. All procedures should be carried out in accordance with local, state, and federal regulations. Consultation with a certified environmental management professional is strongly recommended before proceeding.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes exposed skin. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure laboratory and environmental safety. The following steps provide a general guideline.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container for "this compound and related waste."
-
Do not mix with other chemical waste unless explicitly approved by a qualified chemist or waste management professional.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For solid spills, gently sweep up the material to avoid dust generation and place it in the designated waste container.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Ventilate the area and wash the spill site with soap and water once the material is collected.
3. Containerization:
-
Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Do not overfill the container. Leave adequate headspace for expansion.
-
Securely seal the container and store it in a cool, dry, and well-ventilated area away from incompatible materials.
4. Final Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information on the chemical's properties.
-
It is recommended to dispose of contents and container to an approved waste disposal plant[1].
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
